molecular formula C8H12O2 B1380261 3-Methylbicyclo[3.1.0]hexane-3-carboxylic acid CAS No. 1514788-00-1

3-Methylbicyclo[3.1.0]hexane-3-carboxylic acid

Cat. No.: B1380261
CAS No.: 1514788-00-1
M. Wt: 140.18 g/mol
InChI Key: AMZUWYPKPDPEHH-UHFFFAOYSA-N
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Description

3-Methylbicyclo[3.1.0]hexane-3-carboxylic acid (CAS 1514788-00-1) is a high-value bicyclic building block of interest in medicinal chemistry and pharmaceutical research. This compound features a rigid, fused-ring structure that incorporates a carboxylic acid functional group, making it a versatile scaffold for the synthesis of more complex molecules . The three-dimensional structure of the bicyclo[3.1.0]hexane core is particularly valuable for exploring the conformational space of potential drug candidates and for designing rigid analogs of flexible chains or ring systems, a strategy often used to improve a compound's potency, selectivity, and metabolic stability . As a carboxylic acid derivative, this reagent readily undergoes common coupling reactions, allowing researchers to functionalize the core structure and create amides or esters for use in constructing diverse compound libraries. The methyl group at the 3-position provides an additional site for steric and electronic modulation. This chemical is intended for research and development purposes only and is not for diagnostic or therapeutic use. Intended Use: This product is provided 'For Research Use Only'. It is not intended for diagnostic or therapeutic procedures, food, drug, or household use. Handling and Storage: Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

3-methylbicyclo[3.1.0]hexane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-8(7(9)10)3-5-2-6(5)4-8/h5-6H,2-4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMZUWYPKPDPEHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2CC2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1514788-00-1
Record name 3-methylbicyclo[3.1.0]hexane-3-carboxylic acid
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Foundational & Exploratory

3-Methylbicyclo[3.1.0]hexane-3-carboxylic Acid: A Rigidified Quaternary Scaffold for Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and medicinal chemistry applications of 3-Methylbicyclo[3.1.0]hexane-3-carboxylic acid (CAS 1514788-00-1) . This document is structured for researchers requiring actionable data on using this scaffold for conformational restriction in drug design.

Executive Summary

3-Methylbicyclo[3.1.0]hexane-3-carboxylic acid is a conformationally restricted carbocyclic building block characterized by a fused cyclopropane-cyclopentane system (bicyclo[3.1.0]hexane).[1] The presence of a quaternary center at the C3 position—bearing both a methyl and a carboxylic acid group—imparts unique steric and electronic properties. This scaffold is highly valued in medicinal chemistry as a bioisostere of isoleucine or valine , and as a core pharmacophore for Metabotropic Glutamate Receptor (mGluR) ligands. Its rigid "boat-like" conformation fixes the vector of the carboxylic acid, reducing the entropic penalty of binding and potentially enhancing metabolic stability against


-oxidation.

Physicochemical & Structural Profile[2][3][4]

The bicyclo[3.1.0]hexane ring exists predominantly in a boat conformation , unlike the chair preference of cyclohexane. This forces substituents at the C3 position (the "prow" of the boat) into distinct axial/equatorial orientations, enabling precise spatial positioning of pharmacophores.

Table 1: Key Technical Specifications
PropertyValue / Description
CAS Number 1514788-00-1
IUPAC Name 3-Methylbicyclo[3.1.0]hexane-3-carboxylic acid
Molecular Formula

Molecular Weight 140.18 g/mol
CLogP (Predicted) ~1.4 (Moderate Lipophilicity)
pKa (Predicted) 4.6 – 4.8 (Carboxylic Acid)
Stereochemistry Achiral meso-form possible if symmetric; typically exists as endo/exo isomers relative to the cyclopropane ring.
Conformation Rigid "Boat" (Puckered Cyclopentane fused to Cyclopropane)
Solubility Soluble in MeOH, DMSO, DCM; sparingly soluble in water.

Synthetic Methodology: The Simmons-Smith Route[5][6][7][8]

The most robust synthetic pathway for accessing the 3-substituted bicyclo[3.1.0]hexane core is the Simmons-Smith cyclopropanation of a corresponding cyclopentene precursor. This method ensures stereospecific addition of the methylene unit across the double bond.[2][3][4]

Mechanistic Pathway

The synthesis relies on the zinc-carbenoid directed cyclopropanation of 1-methylcyclopent-3-ene-1-carboxylic acid . The C3-C4 double bond of the starting material becomes the C1-C5 bridgehead bond of the product, effectively "pushing" the C1 substituent to the C3 position of the new bicyclic system.

Synthesis Precursor 1-Methylcyclopent-3-ene-1-carboxylic acid (Precursor) Transition Zinc Carbenoid Transition State Precursor->Transition Coordination Reagents Reagents: CH2I2, Zn-Cu (couple) Ether, Reflux Reagents->Transition Carbenoid Generation Product 3-Methylbicyclo[3.1.0]hexane- 3-carboxylic acid Transition->Product Syn-Addition

Figure 1: Synthetic workflow via Simmons-Smith Cyclopropanation.

Detailed Experimental Protocol

Objective: Synthesis of 3-methylbicyclo[3.1.0]hexane-3-carboxylic acid (ester form, followed by hydrolysis).

  • Reagent Preparation:

    • Activate Zinc dust (10 equiv) by washing with 5% HCl, water, ethanol, and ether, then drying under vacuum.

    • Suspend Zinc in anhydrous diethyl ether under Argon.

    • Add Copper(I) chloride (1 equiv) and reflux for 30 minutes to form the Zn-Cu couple .

  • Cyclopropanation:

    • Add Diiodomethane (

      
      , 5 equiv) dropwise to the refluxing Zn-Cu suspension.
      
    • Add the substrate Methyl 1-methylcyclopent-3-ene-1-carboxylate (1 equiv) slowly to maintain gentle reflux.

    • Note: The reaction is exothermic. Maintain temperature at 35-40°C.

    • Monitor via TLC/GC-MS for disappearance of the alkene.

  • Work-up:

    • Quench with saturated aqueous

      
      .
      
    • Extract with diethyl ether (3x).

    • Wash organic layer with brine, dry over

      
      , and concentrate.[5]
      
  • Hydrolysis (Ester Cleavage):

    • Dissolve the crude ester in THF/Water (1:1).

    • Add LiOH (3 equiv) and stir at room temperature for 12 hours.

    • Acidify to pH 2 with 1N HCl and extract with Ethyl Acetate.

    • Recrystallize from Hexanes/EtOAc to obtain the pure acid.

Medicinal Chemistry Applications

Conformational Restriction & Vector Analysis

In drug discovery, flexible alkyl chains often incur an entropic penalty upon binding. The bicyclo[3.1.0]hexane scaffold locks the C3 substituents into a fixed vector.

  • Quaternary Center (C3): The methyl group at C3 prevents racemization and blocks metabolic deprotonation (

    
    -hydrogen abstraction), significantly increasing half-life (
    
    
    
    ).
  • Vector Alignment: The carboxylic acid projects in a specific orientation relative to the hydrophobic "wings" of the cyclopropane, mimicking the spatial arrangement of glutamate or isoleucine in bound states.

mGluR Agonist Design

This scaffold is structurally homologous to the core of Eglumegad (LY354740) , a potent mGluR2/3 agonist. While LY354740 is an amino acid derivative, the 3-methyl-3-carboxy variant (CAS 1514788-00-1) serves as a critical isostere for the distal carboxylate binding motif in next-generation glutamate receptor modulators.

SAR cluster_Applications Therapeutic Applications Scaffold 3-Methylbicyclo[3.1.0]hexane Scaffold mGluR mGluR2/3 Agonists (Anxiety/Schizophrenia) Scaffold->mGluR Glutamate Mimicry Bioisostere Bioisostere of Gem-Dimethyl Cyclohexane Scaffold->Bioisostere Lipophilicity Balance Peptidomimetic Constrained Isoleucine Mimetic Scaffold->Peptidomimetic Side-chain Rigidification

Figure 2: Pharmacological utility of the bicyclo[3.1.0]hexane scaffold.

References

  • Simmons-Smith Reaction Mechanism & Utility

    • Title: Simmons-Smith Cyclopropanation Reaction.[6][7]

    • Source: Organic Reactions (Wiley).
    • URL:[Link]

  • Bicyclo[3.1.0]hexane in Drug Discovery: Title: Bicyclo[3.1.0]hexanes in Drug Discovery (PharmaBlock Whitepaper). Source: PharmaBlock.
  • Conformational Analysis of Bicyclo[3.1.

    • Title: Conformational and Electron Density Analysis of Bicyclo[3.1.0]hexanes: All Roads Lead to Boats.[8][9]

    • Source: European Journal of Organic Chemistry.[9]

    • URL:[Link]

  • mGluR Agonist Structural Basis

    • Title: Synthesis of bicyclo[3.1.0]hexane derivatives as conformationally restricted analogues.[1][5][10]

    • Source: Organic Letters (ACS).
    • URL:[Link]

Sources

Conformationally Constrained Glutamate Analogs: A Technical Guide for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the design, synthesis, and application of conformationally constrained glutamate analogs in the discovery of novel therapeutics for central nervous system (CNS) disorders. By delving into the structural biology of glutamate receptors and the principles of medicinal chemistry, we will illuminate the path from rational drug design to preclinical evaluation, offering field-proven insights for researchers, scientists, and drug development professionals.

The Glutamate System: A Double-Edged Sword in CNS Function

Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system, playing a pivotal role in synaptic transmission, plasticity, learning, and memory.[1][2][3] However, its overactivation can lead to excitotoxicity, a process implicated in a wide range of neurological and psychiatric disorders, including epilepsy, stroke, neurodegenerative diseases, and mood disorders.[1][3][4] The diverse and often opposing roles of glutamate are mediated by a complex family of receptors, broadly classified into two main categories: ionotropic and metabotropic glutamate receptors.

Ionotropic Glutamate Receptors (iGluRs)

iGluRs are ligand-gated ion channels that mediate fast excitatory neurotransmission.[1][5] They are further subdivided into three families based on their selective agonists:

  • AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors: Crucial for the majority of fast synaptic transmission in the brain.[5][6]

  • Kainate receptors: Involved in both pre- and postsynaptic modulation of neurotransmission.[5]

  • NMDA (N-methyl-D-aspartate) receptors: Key players in synaptic plasticity and have a critical role in learning and memory.[7][8]

Metabotropic Glutamate Receptors (mGluRs)

mGluRs are G-protein coupled receptors (GPCRs) that modulate synaptic activity and neuronal excitability through slower, second-messenger signaling cascades.[9][10] They are classified into three groups based on sequence homology, pharmacology, and signal transduction mechanisms:[1][9]

  • Group I (mGluR1 and mGluR5): Coupled to phosphoinositide hydrolysis and are generally postsynaptic.[1][11]

  • Group II (mGluR2 and mGluR3): Negatively coupled to adenylyl cyclase and are typically found on presynaptic terminals, acting as autoreceptors to reduce glutamate release.[1][9][11]

  • Group III (mGluR4, mGluR6, mGluR7, and mGluR8): Also negatively coupled to adenylyl cyclase and are primarily presynaptic.[9][11]

The ubiquitous nature of glutamate and the diverse functions of its receptor subtypes present a significant challenge in CNS drug discovery. Non-selective modulation of the glutamate system can lead to a host of undesirable side effects.[12] This necessitates the development of highly selective ligands that can target specific receptor subtypes to achieve therapeutic efficacy with an improved safety profile.

The Rationale for Conformational Constraint: Unlocking Subtype Selectivity

The endogenous ligand, L-glutamate, is a highly flexible molecule capable of adopting numerous conformations in solution. It is hypothesized that each glutamate receptor subtype recognizes a specific "active" conformation of glutamate.[13][14] By synthesizing analogs of glutamate where the rotational freedom is restricted, we can "lock" the molecule into a specific conformation that preferentially binds to a single receptor subtype. This strategy of conformational constraint is a cornerstone of modern medicinal chemistry for achieving receptor selectivity.[13][15][16]

Design Principles

The design of conformationally constrained analogs involves incorporating cyclic structures or rigid linkers into the glutamate scaffold. Common strategies include:

  • Cycloalkane incorporation: Introducing cyclopropane, cyclobutane, or larger rings to restrict the orientation of the acidic and amino groups.[13][17][18]

  • Heterocyclic scaffolds: Utilizing rings containing heteroatoms, such as isoxazolines or pyrazolines, to create novel spatial arrangements of key pharmacophoric features.[13][15]

  • Bridged and spirocyclic systems: Employing more complex polycyclic structures to achieve a higher degree of rigidity and explore unique conformational spaces.[18]

The choice of the constraining element is critical and is often guided by computational modeling and an understanding of the ligand-binding domain (LBD) of the target receptor. X-ray crystallography of ligand-receptor complexes provides invaluable atomic-level insights into the binding pocket, revealing key interactions and the spatial requirements for ligand binding.[17][19][20]

G cluster_0 Design & Synthesis cluster_1 Pharmacological Evaluation cluster_2 In Vivo & Preclinical Glutamate Glutamate Constrained_Analog Constrained_Analog Computational_Modeling Computational_Modeling Synthesis Synthesis Binding_Assay Binding_Assay Functional_Assay Functional_Assay Selectivity_Profile Selectivity_Profile Animal_Models Animal_Models Lead_Optimization Lead_Optimization Clinical_Candidate Clinical_Candidate

Synthesis of Conformationally Constrained Glutamate Analogs: A Practical Overview

The synthesis of these often complex molecules requires sophisticated organic chemistry techniques. The choice of synthetic route is dictated by the desired stereochemistry and the nature of the constraining element.

Key Synthetic Strategies
  • 1,3-Dipolar Cycloaddition: A powerful method for constructing five-membered heterocyclic rings, such as isoxazolines and pyrazolines.[13][15][18]

  • Asymmetric Synthesis: Crucial for obtaining enantiomerically pure compounds, as different stereoisomers often exhibit distinct pharmacological profiles.[14]

  • Ring-Closing Metathesis: A versatile tool for the formation of carbocyclic and heterocyclic rings of various sizes.

  • Multi-component Reactions: Efficiently build molecular complexity in a single step, accelerating the discovery process.

Example Synthetic Protocol: Synthesis of Willardiine Analogs

Willardiine and its derivatives are a well-studied class of conformationally constrained glutamate analogs that exhibit selectivity for AMPA and kainate receptors.[21][22][23] The following is a generalized protocol for their synthesis:

Step 1: Preparation of the Uracil or 6-Azauracil Precursor

  • Start with a commercially available or synthesized substituted uracil or 6-azauracil.

  • The 5-position of the uracil ring is a key point for modification to enhance affinity and selectivity.[21]

Step 2: N-Alkylation with a Protected Amino Acid Moiety

  • React the sodium salt of the uracil derivative with a suitable protected (S)-α-amino-β-lactone or a similar electrophile in an anhydrous polar aprotic solvent like DMF.[21] This step introduces the core amino acid structure.

Step 3: Deprotection

  • Remove the protecting groups from the amino acid moiety. For a tert-butoxycarbonyl (Boc) group, treatment with a strong acid like trifluoroacetic acid (TFA) is typically employed.[21]

Step 4: Purification

  • Purify the final product using ion-exchange chromatography to isolate the desired zwitterionic amino acid analog.[21]

G Start Start Uracil_Precursor Substituted Uracil Start->Uracil_Precursor N_Alkylation N-Alkylation with Protected Amino Acid Uracil_Precursor->N_Alkylation Deprotection Acidic Deprotection N_Alkylation->Deprotection Purification Ion-Exchange Chromatography Deprotection->Purification Final_Product Willardiine Analog Purification->Final_Product

Pharmacological Characterization: From Binding to Function

Once synthesized, the novel analogs must be rigorously characterized to determine their affinity, efficacy, and selectivity for the various glutamate receptor subtypes.

Radioligand Binding Assays

These assays are used to determine the affinity (typically expressed as the inhibition constant, Ki) of a compound for a specific receptor.

Protocol: Competitive Radioligand Binding Assay

  • Receptor Preparation: Prepare cell membranes from cell lines stably expressing the human recombinant glutamate receptor subtype of interest (e.g., hGluA2, hGluK1, etc.).

  • Incubation: Incubate the membranes with a known concentration of a radiolabeled ligand (e.g., [3H]AMPA, [3H]kainate) and varying concentrations of the unlabeled test compound.

  • Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

  • Detection: Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. The IC50 (the concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the biological response elicited by the compound, determining whether it is an agonist, antagonist, or allosteric modulator.

  • Electrophysiology: Techniques like two-electrode voltage clamp (TEVC) on Xenopus oocytes or patch-clamp recordings from cultured neurons or brain slices can directly measure the ion flow through iGluRs or the modulation of synaptic currents by mGluR ligands.

  • Calcium Imaging: For Gq-coupled mGluRs (Group I), activation leads to an increase in intracellular calcium, which can be measured using fluorescent calcium indicators.[1]

  • Second Messenger Assays: For Gi/o-coupled mGluRs (Groups II and III), which inhibit adenylyl cyclase, the downstream effect on cyclic AMP (cAMP) levels can be quantified using various biochemical assays.[1][9]

Allosteric Modulators: A New Frontier

In addition to orthosteric ligands that bind to the glutamate binding site, allosteric modulators that bind to a distinct site on the receptor are gaining prominence.[24][25][26]

  • Positive Allosteric Modulators (PAMs): Enhance the response of the receptor to the endogenous agonist, glutamate.[9][27][28][29]

  • Negative Allosteric Modulators (NAMs): Reduce the response of the receptor to glutamate.

Allosteric modulators offer several potential advantages, including greater subtype selectivity and a more nuanced modulation of receptor function that preserves the temporal and spatial dynamics of endogenous glutamatergic signaling.[24]

Therapeutic Applications and Future Directions

Conformationally constrained glutamate analogs and allosteric modulators hold immense therapeutic potential for a wide array of CNS disorders.

Therapeutic AreaTarget Receptor(s)Rationale
Schizophrenia mGluR2/3 agonists, mGluR5 PAMsRebalance dysregulated glutamate transmission.[30] Enhance NMDA receptor function to alleviate cognitive deficits.[9]
Anxiety Disorders mGluR2/3 agonists, mGluR5 NAMsReduce hyperexcitability in brain regions like the amygdala.[24][30]
Depression mGluR2/3 antagonists, AMPA PAMsModulate glutamate levels and synaptic plasticity.[30] Enhance synaptic transmission and plasticity.[28]
Epilepsy AMPA/Kainate antagonists, mGluR NAMsReduce excessive excitatory neurotransmission.[6]
Neurodegenerative Diseases NMDA receptor antagonists, mGluR PAMsMitigate excitotoxicity.[3][4] Promote neuroprotection.[1]
Chronic Pain mGluR5 NAMsModulate nociceptive signaling pathways.[9]

The future of this field lies in the continued integration of structural biology, computational chemistry, and innovative synthetic methodologies. The discovery of novel allosteric sites and the development of ligands that can selectively modulate receptor trafficking and signaling bias will undoubtedly pave the way for the next generation of CNS therapeutics with improved efficacy and fewer side effects.

G cluster_0 Receptor Superfamilies cluster_1 iGluR Subtypes cluster_2 mGluR Groups Glutamate_System Glutamate System (Excitatory Neurotransmitter) iGluRs Ionotropic (iGluRs) Fast Transmission Glutamate_System->iGluRs mGluRs Metabotropic (mGluRs) Slow Modulation Glutamate_System->mGluRs AMPA AMPA iGluRs->AMPA Kainate Kainate iGluRs->Kainate NMDA NMDA iGluRs->NMDA Group_I Group I (mGluR1, 5) mGluRs->Group_I Group_II Group II (mGluR2, 3) mGluRs->Group_II Group_III Group III (mGluR4, 6, 7, 8) mGluRs->Group_III

References

  • Metabotropic glutamate receptors: Allosteric structural modulation and new treatments for anxiety disorders | Neurosciences Journal. (2025, October 1).
  • Synthesis of willardiine and 6-azawillardiine analogs: pharmacological characterization on cloned homomeric human AMPA and kainate receptor subtypes - PubMed.
  • Positive Allosteric Modulators of the Metabotropic Glutamate Receptor Subtype 2 (mGluR2) - Ingenta Connect.
  • Pharmacological and structural characterization of conformationally restricted (S)-glutamate analogues at ionotropic glutamate receptors - PubMed. (2012, July 9).
  • Positive Allosteric Modulators of Type 5 Metabotropic Glutamate Receptors (mGluR5) and Their Therapeutic Potential for the Treatment of CNS Disorders - MDPI. (2011, March 2).
  • Synthesis and pharmacological evaluation of novel conformationally constrained homologues of glutamic acid - PubMed. (2007, August 15).
  • Synthesis and pharmacological evaluation of conformationally constrained glutamic acid higher homologues | Request PDF - ResearchGate.
  • Synthesis and pharmacological evaluation of conformationally constrained glutamic acid higher homologues - PubMed. (2016, November 15).
  • Pharmacological characterisation of MDI-222, a novel AMPA receptor positive allosteric modulator with an improved safety profile - PMC.
  • (PDF) Discovery and Characterization of AMPA Receptor Modulators Selective for TARP-γ8. (2025, November 29).
  • Structural basis of allosteric modulation of metabotropic glutamate receptor activation and desensitization - bioRxiv. (2023, August 15).
  • Synthesis of conformationally constrained glutamic acid homologues and investigation of their pharmacological profiles - PubMed. (2007, November 15).
  • Computational Study of Synthetic Agonist Ligands of Ionotropic Glutamate Receptors. (2013, March 25).
  • Pharmacological characterisation of S 47445, a novel positive allosteric modulator of AMPA receptors - PMC - PubMed Central. (2017, September 8).
  • Pharmacological characterization of N‐[(2S)‐5‐(6‐fluoro‐3‐pyridinyl)‐2, 3‐dihydro‐1H‐inden‐2‐yl]‐2‐propanesulfonamide: a novel, clinical AMPA receptor positive allosteric modulator - PMC.
  • Metabotropic glutamate receptor - Wikipedia.
  • Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review - MDPI. (2025, July 4).
  • NMDA receptor agonists and competitive antagonists - Oxford Academic.
  • Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain - RSC Publishing - The Royal Society of Chemistry. (2021, August 2).
  • Structure of a glutamate- receptor ligand-binding core in complex with kainate.
  • Synthesis and pharmacology of willardiine derivatives acting as antagonists of kainate receptors - PubMed. (2005, December 1).
  • 7z2r - Differences between the GluD1 and GluD2 receptors revealed by GluD1 X-ray crystallography, binding studies and molecular dynamics - Summary - PDBj. (2024, January 31).
  • What are the therapeutic applications for mGluR2 modulators? - Patsnap Synapse. (2025, March 11).
  • Crystal structures of the glutamate receptor ion channel GluK3 and GluK5 amino terminal domains - PMC.
  • Conformationally defined neurotransmitter analogs. Selective inhibition of glutamate uptake by one pyrrolidine-2,4-dicarboxylate diastereomer | Journal of Medicinal Chemistry - ACS Publications.
  • Glutamate- and GABA-based CNS therapeutics - PubMed. (2006, February 15).
  • Design and synthesis of conformationally constrained inhibitors of high-affinity, sodium-dependent glutamate transporters. | Semantic Scholar.
  • Rigid body essential X-ray crystallography: Distinguishing the bend and twist of glutamate receptor ligand binding domains | Request PDF - ResearchGate. (2025, August 5).
  • Crystal Structure of the GluR2 Amino-Terminal Domain Provides Insights into the Architecture and Assembly of Ionotropic Glutamate Receptors. (2009, August 3).
  • Syntheses and conformational analyses of glutamate analogs: 2-(2-carboxy-3-substituted-cyclopropyl)glycines as useful probes for excitatory amino acid receptors - PubMed.
  • Application of Novel Therapeutic Agents for CNS Injury - Brain Neurotrauma - NCBI. (2014, December 15).
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  • Observing spontaneous, accelerated substrate binding in molecular dynamics simulations of glutamate transporters | PLOS One - Research journals. (2021, April 23).
  • Synthesis and pharmacological characterization of conformationally restricted 2-amino-Adipic acid analogs and carboxycyclopropyl glycines as selective metabotropic glutamate 2 receptor agonists - PubMed. (2024, February 15).
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  • Glutamate: Molecular Mechanisms and Signaling Pathway in Alzheimer's Disease, a Potential Therapeutic Target - MDPI. (2024, December 5).
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A Technical Guide to the Bicyclo[3.1.0]hexane Scaffold in Metabotropic Glutamate Receptor Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The bicyclo[3.1.0]hexane framework represents a cornerstone in the design of potent and selective ligands for metabotropic glutamate receptors (mGluRs). Its rigid, three-dimensional structure serves as a conformationally constrained bioisostere of the endogenous ligand, glutamate, effectively locking the key pharmacophoric elements into a bioactive orientation. This guide provides an in-depth technical analysis of the bicyclo[3.1.0]hexane scaffold's role in mGluR drug discovery. We will explore the rationale behind its use, delve into the structure-activity relationships (SAR) that govern its function as both an agonist and antagonist, detail representative synthetic strategies, and present key pharmacological data. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in targeting the glutamatergic system for therapeutic intervention in central nervous system (CNS) disorders.

The Rationale: Conformationally Constraining Glutamate for Receptor Selectivity

The endogenous neurotransmitter L-glutamate is highly flexible, capable of adopting numerous conformations. This flexibility allows it to bind to a wide array of glutamate receptors, including both ionotropic (iGluR) and metabotropic (mGluR) families, leading to a lack of receptor selectivity. For therapeutic applications, subtype-selective ligands are essential to elicit specific physiological responses and minimize off-target effects.[1]

The core strategy in developing selective mGluR ligands has been the design of rigid glutamate analogs.[2][3] The bicyclo[3.1.0]hexane scaffold has proven exceptionally successful in this regard.[3] Its inherent rigidity constrains the key torsion angles (τ1 and τ2) that define the spatial relationship between the α-amino acid and the distal carboxyl groups.[4][5] This pre-organization into a specific three-dimensional shape mimics the proposed bioactive conformation of glutamate required for binding to certain mGluR subtypes, particularly the Group II receptors (mGluR2 and mGluR3).[4][5]

The advantages of this approach are manifold:

  • Enhanced Potency: By pre-paying the entropic cost of binding, the rigid scaffold can lead to higher affinity and potency.

  • Improved Selectivity: The fixed conformation fits preferentially into the orthosteric binding site of specific mGluR subtypes, reducing activity at other mGluRs and iGluRs.[4][5]

  • Favorable Physicochemical Properties: The scaffold can improve metabolic stability and provides a robust platform for further chemical modification to fine-tune pharmacological properties.[3]

cluster_0 Ligand Design Principle Glutamate Flexible L-Glutamate Receptors Binds to Multiple Receptor Subtypes (iGluRs & mGluRs) Glutamate->Receptors Non-selective Scaffold Rigid Bicyclo[3.1.0]hexane Scaffold Constrained Constrains Torsion Angles (τ1, τ2) Scaffold->Constrained Mimics Bioactive Conformation Selective_Binding Selective Binding to Target Receptor (e.g., Group II mGluRs) Constrained->Selective_Binding Mimics Bioactive Conformation

Caption: Ligand design logic for mGluR selectivity.

The Target: Metabotropic Glutamate Receptors

mGluRs are Class C G-protein coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission throughout the CNS.[6] They are classified into three groups based on sequence homology, pharmacology, and signal transduction pathways.[7]

  • Group I (mGluR1, mGluR5): Postsynaptically located, couple to Gq/G11, leading to phospholipase C activation and mobilization of intracellular calcium.

  • Group II (mGluR2, mGluR3): Primarily presynaptic auto- and hetero-receptors, couple to Gi/o, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[7]

  • Group III (mGluR4, mGluR6, mGluR7, mGluR8): Also presynaptic and couple to Gi/o, inhibiting adenylyl cyclase.

The bicyclo[3.1.0]hexane scaffold has been most successfully applied to develop ligands for Group II mGluRs, which are key regulators of glutamate release.[7] Agonists of these receptors reduce excessive glutamatergic transmission and have shown therapeutic potential for anxiety, schizophrenia, and addiction.[3][8][9] Conversely, antagonists are being explored for the treatment of depression.[10]

cluster_0 Group II mGluR Signaling Cascade Ligand Bicyclo[3.1.0]hexane Agonist (e.g., LY354740) mGluR23 mGluR2 / mGluR3 Ligand->mGluR23 Binds Gi Gi/o Protein mGluR23->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->cAMP Converts Effect Reduced Neuronal Excitability cAMP->Effect

Caption: Canonical signaling pathway for Group II mGluRs.

Pharmacology and Structure-Activity Relationships (SAR)

The bicyclo[3.1.0]hexane core has been a remarkably fertile starting point for medicinal chemistry campaigns, yielding potent agonists and antagonists.

Group II mGluR Agonists

The archetypal ligand is (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740, eglumegad) .[3][4][5] It is a potent and selective Group II mGluR agonist with nanomolar activity.[5][9] Extensive research has shown its anxiolytic and anticonvulsant properties in preclinical models.[4][5] Another key tool compound is LY379268 , a related heterobicyclic analog that is also a potent and systemically active Group II agonist.[9][11] While both are potent Group II agonists, they exhibit slight differences in their receptor subtype potencies and in vivo pharmacological profiles.[12][13]

From Agonist to Antagonist: The Power of C3/C4 Substitution

A pivotal discovery in the field was that substitution on the bicyclo[3.1.0]hexane ring system, particularly at the C3 and C4 positions, could systematically convert a Group II agonist into a potent antagonist.[10][14][15] This highlights the sensitivity of the ligand-receptor interaction to steric and electronic changes within the binding pocket.

For instance, the incorporation of a 4-hydroxy group and a 3-[(3,4-difluorophenyl)sulfanylmethyl] substituent onto the scaffold led to the discovery of LY3020371 , a potent and selective mGluR2/3 antagonist with antidepressant-like activity in animal models.[14][16] Further exploration, such as adding a 6-fluoro group and various 3-alkoxy moieties, has also yielded highly potent and selective Group II antagonists like MGS0039 .[17]

Achieving Subtype Selectivity (mGluR2 vs. mGluR3)

Differentiating between mGluR2 and mGluR3 has been a significant challenge due to the high sequence homology in their glutamate-binding sites.[18] However, recent advances have shown that specific substitutions on the bicyclo[3.1.0]hexane scaffold can confer remarkable subtype selectivity. The addition of a C4β-amide substituent led to the identification of LY2794193 , a highly potent and selective mGluR3 agonist.[19] Conversely, C4-thiotriazole substitutions have been used to create functionally selective mGluR2 agonists, such as LY2812223 .[18] Cocrystal structures of these ligands with the amino-terminal domains of mGluR2 and mGluR3 have been instrumental in revealing the specific molecular interactions responsible for this selectivity.[18][19]

Data Presentation: Key Bicyclo[3.1.0]hexane Ligands

The following table summarizes the pharmacological profiles of seminal compounds built upon the bicyclo[3.1.0]hexane scaffold.

Compound Name (Code)Primary ActivitymGluR2 PotencymGluR3 PotencyKey Therapeutic IndicationReference(s)
Eglumegad (LY354740) AgonistEC₅₀ = 2.69 nMEC₅₀ = 4.48 nMAnxiety, Schizophrenia[4][5][11]
LY379268 AgonistEC₅₀ = 2.69 nMEC₅₀ = 4.48 nMSchizophrenia, Neuroprotection[9][11]
LY3020371 AntagonistIC₅₀ = 46 nMIC₅₀ = 46.1 nMDepression[10][14]
MGS0039 AntagonistIC₅₀ = 20.0 nMIC₅₀ = 24.0 nMCNS Disorders[17]
LY2794193 mGluR3 Selective AgonistEC₅₀ = 1530 nMEC₅₀ = 11.1 nMCNS Disorders[19]
LY2812223 mGluR2 Selective AgonistEC₅₀ = 10.1 nMPartial Agonist/AntagonistCNS Disorders[18]

Potency values are for human recombinant receptors and are presented to show relative activity and selectivity. Exact values may vary between different assay systems.

Synthesis and Experimental Protocols

Representative Synthetic Strategy: The Path to LY354740

The synthesis of bicyclo[3.1.0]hexane-based glutamate analogs requires precise stereochemical control. The original synthesis of LY354740 is a landmark in medicinal chemistry, demonstrating an efficient, stereocontrolled, and high-yielding route.[4][5]

A generalized workflow often involves these key transformations:

  • Cyclopropanation: A key step to form the bicyclic core, often achieved via a reaction of a cyclopentenone precursor. The stereochemistry of this step is critical. For example, a carboxy cyclopropanation can be directed by a proton source to achieve high diastereoselectivity.[20]

  • Introduction of the Amino Group: The C2 amino acid functionality is installed. This can be achieved through various methods, such as the Corey-Link methodology for stereoselective amination.[21]

  • Functional Group Manipulation and Resolution: Subsequent steps involve modifying and deprotecting the carboxyl groups. If a racemic synthesis is performed, a final resolution step is required to separate the desired enantiomer, as the pharmacological activity is typically confined to one stereoisomer.[4][5]

Start 2-Cyclopentenone Precursor Step1 Stereoselective Cyclopropanation Start->Step1 Intermediate1 Bicyclic Ketone Intermediate Step1->Intermediate1 Step2 Introduction of C2 Amino Acid Moiety (e.g., Corey-Link reaction) Intermediate1->Step2 Intermediate2 Protected Amino Acid Scaffold Step2->Intermediate2 Step3 Deprotection & Functionalization Intermediate2->Step3 Intermediate3 Racemic Product Step3->Intermediate3 Step4 Chiral Resolution Intermediate3->Step4 Final (+)-LY354740 Step4->Final

Caption: Generalized synthetic workflow for LY354740.

Experimental Protocol: Functional Assessment of Group II mGluR Agonists

To determine the potency and efficacy of a novel bicyclo[3.1.0]hexane analog at Group II mGluRs, a forskolin-stimulated cAMP accumulation assay is a standard and robust method. The protocol is based on the principle that Group II receptor activation (via Gi/o) inhibits adenylyl cyclase, thereby reducing the amount of cAMP produced in response to a stimulator like forskolin.

Objective: To measure the EC₅₀ value of a test compound at human mGluR2 or mGluR3 expressed in a recombinant cell line (e.g., HEK293 or CHO cells).

Materials:

  • HEK293 cells stably expressing h-mGluR2 or h-mGluR3.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Stimulation Buffer: Assay Buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

  • Forskolin solution.

  • Test compound (e.g., a novel bicyclo[3.1.0]hexane analog) at various concentrations.

  • cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based).

Methodology:

  • Cell Culture: Culture the recombinant cells to ~80-90% confluency under standard conditions.

  • Cell Plating: Harvest the cells and seed them into 96-well or 384-well assay plates at an appropriate density. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of the test compound in Stimulation Buffer. Also, prepare a control (vehicle) and a reference agonist (e.g., LY354740).

  • Assay Procedure: a. Aspirate the culture medium from the cell plates. b. Add the diluted test compounds and controls to the respective wells. c. Incubate for 15-20 minutes at room temperature. This is the pre-incubation step where the agonist binds to the receptor. d. Add forskolin (to a final concentration of ~1-5 µM, to be optimized) to all wells to stimulate adenylyl cyclase. e. Incubate for a further 20-30 minutes at room temperature.

  • cAMP Detection: a. Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis: a. The signal is inversely proportional to the agonist activity. b. Normalize the data: Set the signal from the forskolin-only wells as 0% inhibition and the signal from a saturating concentration of a full agonist as 100% inhibition. c. Plot the percent inhibition against the log of the test compound concentration. d. Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Self-Validation: This protocol is self-validating through the inclusion of positive controls (a known full agonist like LY354740) and negative controls (vehicle). The resulting Z'-factor for the assay should be ≥ 0.5 to ensure robustness and reliability.

Conclusion and Future Perspectives

The bicyclo[3.1.0]hexane scaffold has been instrumental in advancing our understanding of metabotropic glutamate receptor pharmacology. It serves as a textbook example of how conformational constraint can be leveraged to achieve remarkable potency and selectivity. Ligands like LY354740 defined the therapeutic potential of Group II mGluR agonism, while subsequent medicinal chemistry efforts have shown how the scaffold can be decorated to generate antagonists and, critically, subtype-selective modulators.

The future of this core lies in further refining subtype selectivity and exploring its application in developing allosteric modulators.[7][22] While orthosteric ligands have been the primary focus, the bicyclo[3.1.0]hexane core could serve as a starting point or a fragment in the design of novel positive or negative allosteric modulators (PAMs or NAMs) that offer a more nuanced approach to receptor modulation.[23] The continued application of structural biology, computational modeling, and innovative synthetic chemistry will ensure that the bicyclo[3.1.0]hexane scaffold remains a highly valuable tool in the quest for novel therapeutics for complex neurological and psychiatric disorders.

References

  • Hanessian, S., et al. (2002). Stereoselective synthesis of 2-amino-3-fluoro bicyclo[3.1.0]hexane-2,6-dicarboxylic acid. Bioorganic & Medicinal Chemistry, 10(2), 433-436. [Link]

  • Collado, I., et al. (2012). Improved Synthesis of C4α- and C4β-Methyl Analogues of 2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylate. Organic Process Research & Development, 16(6), 1106-1111. [Link]

  • Monn, J. A., et al. (1997). Design, synthesis, and pharmacological characterization of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740): a potent, selective, and orally active group 2 metabotropic glutamate receptor agonist possessing anticonvulsant and anxiolytic properties. Journal of Medicinal Chemistry, 40(4), 528-537. [Link]

  • Fell, M. J., et al. (2012). Therapeutic Potential of Metabotropic Glutamate Receptor Modulators. Current Topics in Medicinal Chemistry, 12(9), 995-1010. [Link]

  • ResearchGate. (n.d.). Synthesis of Bicyclo[3.1.0]hexane Derivatives as Conformationally Restricted Analogues of β-Arabinofuranosyl and α-Galactofuranosyl Rings. Request PDF. [Link]

  • Chappell, M. D., et al. (2016). Discovery of (1S,2R,3S,4S,5R,6R)-2-Amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxy-bicyclo[3.1.0]hexane-2,6-dicarboxylic Acid Hydrochloride (LY3020371·HCl): A Potent, Metabotropic Glutamate 2/3 Receptor Antagonist. Journal of Medicinal Chemistry, 59(22), 10249-10263. [Link]

  • Imre, G. (2007). Group II Metabotropic Glutamate Receptors as Targets for Novel Antipsychotic Drugs. Recent Patents on CNS Drug Discovery, 2(2), 121-129. [Link]

  • Google Patents. (n.d.).
  • Dressman, B. A., et al. (2016). Novel bicyclo[3.1.0]hexane analogs as antagonists of metabotropic glutamate 2/3 receptors for the treatment of depression. Bioorganic & Medicinal Chemistry Letters, 26(24), 5941-5945. [Link]

  • Google Patents. (n.d.). US8691849B2 - 3-azabicyclo[3.1.
  • Nakazato, A., et al. (2005). Synthesis, in Vitro Pharmacology, Structure−Activity Relationships, and Pharmacokinetics of 3-Alkoxy-2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid Derivatives as Potent and Selective Group II Metabotropic Glutamate Receptor Antagonists. Journal of Medicinal Chemistry, 48(2), 438-452. [Link]

  • Monn, J. A., et al. (2018). Synthesis and Pharmacological Characterization of C4β-Amide-Substituted 2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylates. Identification of (1S,2S,4S,5R,6S)-2-Amino-4-[(3-methoxybenzoyl)amino]bicyclo[3.1.0]hexane-2,6-dicarboxylic Acid (LY2794193), a Highly Potent and Selective mGlu3 Receptor Agonist. Journal of Medicinal Chemistry, 61(6), 2303-2328. [Link]

  • PubMed. (1997). Design, synthesis, and pharmacological characterization of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740): a potent, selective, and orally active group 2 metabotropic glutamate receptor agonist possessing anticonvulsant and anxiolytic properties. Journal of Medicinal Chemistry, 40(4), 528-37. [Link]

  • ACS Publications. (n.d.). Discovery of (1S,2R,3S,4S,5R,6R)-2-Amino-3-[(3,4-difluorophenyl... Journal of Medicinal Chemistry. [Link]

  • Gasparini, F., et al. (2002). Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands. Current Topics in Medicinal Chemistry, 2(8), 811-829. [Link]

  • RCSB PDB. (2016). 5KZQ: Metabotropic Glutamate Receptor in complex with antagonist... [Link]

  • Semantic Scholar. (n.d.). Metabotropic Glutamate Receptors: Potential Drug Targets for Psychiatric Disorders. [Link]

  • Computational Drug Design Applied to the Study of Metabotropic Glutamate Receptors. (2020). International Journal of Molecular Sciences, 21(23), 9037. [Link]

  • Kingston, A. E., et al. (2001). Neuroprotection by metabotropic glutamate receptor agonists: LY354740, LY379268 and LY389795. European Journal of Pharmacology, 426(1-2), 23-31. [Link]

  • Monn, J. A., et al. (2015). Synthesis and Pharmacological Characterization of C4-(Thiotriazolyl)-substituted-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylates. Identification of (1R,2S,4R,5R,6R)-2-Amino-4-(1H-1,2,4-triazol-3-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic Acid (LY2812223), a Highly Potent, Functionally Selective mGlu2 Receptor Agonist. Journal of Medicinal Chemistry, 58(18), 7526-7548. [Link]

  • ResearchGate. (n.d.). Conformational and Electron Density Analysis of Bicyclo[3.1.0]hexanes: All Roads Lead to Boats. [Link]

  • CONICET. (n.d.). Conformational and Electron Density Analysis of Bicyclo[3.1.0] hexanes: All Roads Lead to Boats. [Link]

  • Imre, G., et al. (2010). The mGlu2/3 Receptor Agonists LY354740 and LY379268 Differentially Regulate Restraint-Stress-Induced Expression of c-Fos in Rat Cerebral Cortex. Pharmacology, 86(3), 154-160. [Link]

  • Fell, M. J., et al. (2010). The metabotropic glutamate 2/3 receptor agonist LY379268 induces anxiety-like behavior at the highest dose tested in two rat models of anxiety. Psychopharmacology, 212(1), 53-62. [Link]

  • Goudet, C., et al. (2008). Metabotropic glutamate receptors and their ligands applications in neurological and psychiatric disorders. Physiology and Pharmacology, 12(2), 73-90. [Link]://journals.physiology.org.iranphy.ir/article_26742.html)

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Technical Guide: Pharmacological Profile of 3-Methylbicyclo[3.1.0]hexane-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide focuses on the pharmacological and structural utility of 3-substituted bicyclo[3.1.0]hexane-3-carboxylic acid derivatives . While often overshadowed by their 2-amino counterparts (e.g., the mGlu2/3 agonist LY354740), the 3-carboxy-3-methyl and related 3-substituted scaffolds represent a critical class of conformationally restricted bioisosteres used to probe the distal pockets of G-Protein Coupled Receptors (GPCRs), specifically Metabotropic Glutamate Receptors (mGluRs) and Adenosine Receptors.

Executive Summary: The "Frozen" Bioactive Conformation

In medicinal chemistry, the bicyclo[3.1.0]hexane scaffold is revered as a "perpetual boat"—a rigidified analog of cyclohexane or cyclopentane that locks substituents into precise vectors. The 3-methylbicyclo[3.1.0]hexane-3-carboxylic acid core is particularly significant because it introduces a quaternary center at the distal position of the ring system.

This structural rigidity serves two primary pharmacological functions:

  • Entropy Reduction: By freezing the ligand in its bioactive conformation, the entropic penalty of binding is minimized, often resulting in nanomolar (nM) affinity.

  • Distal Pocket Probing: In mGluR homology models, the 3-position of the bicyclo[3.1.0]hexane ring projects directly into the "clamshell" closure domain. Modifying this position (e.g., 3-methyl vs. 3-alkoxy) acts as a molecular switch, capable of converting agonists into antagonists or altering subtype selectivity (mGlu2 vs. mGlu3).

Structural & Medicinal Chemistry Profile

The Scaffold Geometry

Unlike flexible linear analogs (like glutaric acid or GABA), the bicyclo[3.1.0]hexane system exists in a puckered conformation.

  • Proximal Face (C1-C2-C6): Usually binds the orthosteric site (e.g., the glutamate binding pocket).

  • Distal Face (C3): The C3 position is the "rudder" of the boat.

  • The 3-Methyl/3-Carboxy Effect: Introducing a methyl group geminal to the carboxylic acid at C3 creates a quaternary center. This sterically demands a specific pocket volume in the receptor, enhancing selectivity. Furthermore, the methyl group increases local lipophilicity (

    
    ), improving Blood-Brain Barrier (BBB) penetration compared to the des-methyl analog.
    
Structure-Activity Relationship (SAR) Table

The following table summarizes how modifications at the 3-position of the bicyclo[3.1.0]hexane core alter pharmacological outcomes in mGluR ligands.

Derivative ClassC3 SubstituentC2/C6 SubstituentsPharmacological OutcomeKey Compound
Agonist Core H2-NH₂, 6-COOHPotent mGlu2/3 AgonistLY354740 (Eglumegad)
Selectivity Probe 3-Methyl 2-NH₂, 6-COOHAltered mGlu2/3 Selectivity; increased metabolic stabilityAnalog 3-Me-LY
Antagonist Switch 3-Alkoxy / 3-OH2-NH₂, 6-COOHPotent mGlu2/3 Antagonist MGS0039
Lipophilic Acid 3-Methyl, 3-COOH H (No amine)Bioisostere for branched fatty acids; VFT domain modulatorScaffold Intermediate
Prodrug Moiety 3-Ester2-NH-peptideImproved oral bioavailability (PepT1 transport)LY544344 (Prodrug)

Mechanism of Action: The "Venus Flytrap" Interaction

The primary target for these derivatives is the Venus Flytrap Domain (VFT) of Class C GPCRs (mGluRs).

Agonism vs. Antagonism Mechanism
  • Agonist Mode (Closed State): Small substituents at C3 (like H or F) allow the VFT lobes to close fully, stabilizing the active receptor conformation.

  • Antagonist Mode (Open State): Bulky substituents at C3 (like 3-benzyloxy or large alkyls) sterically clash with the opposing lobe of the VFT. This prevents the "clamshell" from closing, locking the receptor in an inactive (open) state despite the ligand being bound.

  • The 3-Methyl Role: The 3-methyl group represents a "threshold" size. It is small enough to potentially allow closure (agonism) but large enough to restrict the conformational space of the amino acid side chains, often enhancing potency at specific subtypes (e.g., mGlu2 over mGlu3).

Visualization: mGluR Signaling & Ligand Interaction

The following diagram illustrates the decision tree for signal transduction based on the C3-substitution pattern.

mGluR_Pathways Ligand Bicyclo[3.1.0]hexane Ligand Sub_H C3-H (Small) (e.g., LY354740) Ligand->Sub_H Sub_Me C3-Methyl (Threshold) Ligand->Sub_Me Sub_Bulky C3-Alkoxy/Bulky (e.g., MGS0039) Ligand->Sub_Bulky Receptor mGluR2/3 VFT Domain Closed VFT Closure (Active State) Receptor->Closed If C3 is Small Open VFT Steric Clash (Inactive State) Receptor->Open If C3 is Bulky Sub_H->Receptor Binds Sub_Me->Receptor Binds High Affinity Sub_Me->Closed Subtype Dependent Sub_Bulky->Receptor Binds Gi Gi/o Coupling Closed->Gi No_Signal Signal Blockade (Antagonism) Open->No_Signal cAMP_Down cAMP Reduction (Inhibition) Gi->cAMP_Down

Figure 1: Mechanistic divergence of mGluR signaling dictated by the steric bulk at the C3 position of the bicyclo[3.1.0]hexane scaffold.

Synthesis Protocol: Constructing the Quaternary Center

The synthesis of 3-methylbicyclo[3.1.0]hexane-3-carboxylic acid derivatives is non-trivial due to the formation of the quaternary carbon on a strained ring. The preferred method utilizes a Kulinkovich-de Meijere reaction or a carbenoid cyclopropanation.

Core Workflow: Intramolecular Cyclopropanation

This protocol describes the synthesis of the core scaffold, suitable for further derivatization.

Reagents:

  • Methallyl malonate (Starting material)

  • Iodine / Base (for cyclization)

  • Diazomethane (Caution: Explosive) or Simmons-Smith reagent (

    
    )
    

Step-by-Step Protocol:

  • Precursor Assembly: Alkylate dimethyl malonate with methallyl chloride to form the acyclic precursor containing the necessary alkene and gem-dimethyl/ester groups.

  • Diazo Transfer (Alternative Route): Convert the malonate to a diazo-malonate using p-acetamidobenzenesulfonyl azide (

    
    ).
    
  • Intramolecular Cyclopropanation (Key Step):

    • Catalyst:

      
       (Rhodium acetate dimer) - 1 mol%.
      
    • Solvent: Dry Dichloromethane (DCM).

    • Procedure: Add the diazo precursor dropwise to a refluxing solution of

      
       in DCM over 4 hours. High dilution is critical to favor intramolecular cyclization over intermolecular dimerization.
      
    • Mechanism:[1][2][3][4] The Rh-carbene species reacts with the internal alkene (the methallyl group) to close the bicyclic ring.

  • Hydrolysis & Decarboxylation:

    • Treat the diester with LiOH in THF/Water (1:1).

    • Heat to reflux to effect decarboxylation of one ester (if a mono-acid is desired), yielding the 3-methylbicyclo[3.1.0]hexane-3-carboxylic acid .

Quality Control (QC):

  • NMR: Look for the disappearance of olefinic protons (5.0-6.0 ppm) and the appearance of high-field cyclopropyl protons (0.5-1.5 ppm). The 3-methyl group should appear as a sharp singlet.

  • Stereochemistry: NOESY experiments are required to confirm the relative stereochemistry of the carboxylate vs. the bridgehead protons.

Experimental Validation Protocols

To validate the pharmacological profile of these derivatives, researchers must utilize functional assays that discriminate between agonist and antagonist activity at mGlu2/3 receptors.

Protocol A: [³H]-LY341495 Binding Competition Assay

Purpose: To determine the binding affinity (


) of the derivative for the orthosteric site.
  • Membrane Preparation: Transfect CHO cells with human mGlu2 or mGlu3 cDNA. Harvest cells and homogenize in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g.

  • Incubation:

    • Mix 20 µg membrane protein with 2 nM [³H]-LY341495 (a high-affinity antagonist radioligand).

    • Add increasing concentrations of the test compound (3-methyl derivative) (

      
       to 
      
      
      
      M).
    • Incubate for 60 minutes at room temperature.

  • Termination: Filter through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: cAMP Functional Assay (Gi-Coupling)

Purpose: To determine if the compound is an agonist (inhibits cAMP) or antagonist (reverses inhibition).

  • Stimulation: Stimulate CHO-mGlu2 cells with Forskolin (10 µM) to elevate intracellular cAMP levels.

  • Agonist Mode:

    • Add test compound.[2][3][5][6]

    • Readout: A decrease in cAMP indicates mGlu2 agonism (Gi protein activation inhibits Adenylyl Cyclase).

  • Antagonist Mode:

    • Add

      
       concentration of a known agonist (e.g., Glutamate or LY354740).
      
    • Add test compound.[2][3][5][6]

    • Readout: Restoration of cAMP levels (reversal of agonist effect) indicates antagonism.

  • Detection: Use a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP detection kit (e.g., Lance Ultra).

References

  • Monn, J. A., et al. (1997). Design, synthesis, and pharmacological characterization of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740), a potent, selective, and orally active group 2 metabotropic glutamate receptor agonist. Journal of Medicinal Chemistry.[4] Link

  • Yasuhara, A., et al. (2000). Prodrugs of the selective group 2 metabotropic glutamate receptor agonist LY354740: Synthesis and pharmacological characterization. Bioorganic & Medicinal Chemistry Letters.[3][7] Link

  • Nakazato, A., et al. (2000). Synthesis, in vitro pharmacology, structure-activity relationships, and pharmacokinetics of 3-alkoxy-2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives as potent and selective group II metabotropic glutamate receptor antagonists.[6] Journal of Medicinal Chemistry.[4] Link

  • Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society. Link

  • PubChem Compound Summary. (2025). Bicyclo[3.1.0]hexane-3-carboxylic acid.[8][9] National Center for Biotechnology Information.[8] Link

Sources

An In-Depth Technical Guide to the Stereochemistry of 3-methylbicyclo[3.1.0]hexane-3-carboxylic acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The bicyclo[3.1.0]hexane scaffold is a conformationally constrained bioisostere of cyclohexane that has garnered significant attention in medicinal chemistry.[1] Its rigid, boat-like conformation provides a unique three-dimensional presentation of pharmacophoric elements, potentially leading to enhanced binding affinity, improved metabolic stability, and increased selectivity for biological targets.[2] This guide provides a comprehensive technical overview of the stereochemistry of 3-methylbicyclo[3.1.0]hexane-3-carboxylic acid, a molecule with multiple stereogenic centers. We will delve into the structural nuances of its stereoisomers, propose a robust synthetic strategy for their preparation, and detail the analytical methodologies required for their separation and unambiguous characterization. This document is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics incorporating this promising bicyclic scaffold.

Introduction: The Strategic Advantage of Conformational Constraint in Drug Design

The three-dimensional shape of a molecule is a critical determinant of its biological activity. While flexible molecules can adopt numerous conformations, only a select few may be bioactive. The energetic cost of adopting the correct binding conformation can reduce the overall binding affinity. By incorporating rigid scaffolds such as bicyclo[3.1.0]hexane, medicinal chemists can "pre-organize" a molecule into a bioactive conformation, thereby reducing the entropic penalty of binding and potentially increasing potency.[1] The bicyclo[3.1.0]hexane system, in particular, mimics a boat conformation of a cyclohexane ring, a feature that can be exploited in the design of analogues for targets that bind cyclohexane-containing ligands.[2]

The subject of this guide, 3-methylbicyclo[3.1.0]hexane-3-carboxylic acid, presents a fascinating stereochemical challenge. The presence of multiple stereocenters gives rise to a family of stereoisomers, each with a unique spatial arrangement of its constituent atoms. Understanding and controlling this stereochemistry is paramount, as different stereoisomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.

Stereochemical Analysis of 3-methylbicyclo[3.1.0]hexane-3-carboxylic acid

The structure of 3-methylbicyclo[3.1.0]hexane-3-carboxylic acid contains three stereogenic centers:

  • C1 and C5: The two bridgehead carbons of the bicyclic system.

  • C3: The carbon atom bearing both the methyl and carboxylic acid groups.

The presence of these three stereocenters results in a total of 2³ = 8 possible stereoisomers, which exist as four pairs of enantiomers.

A key stereochemical feature of the bicyclo[3.1.0]hexane system is the endo/exo relationship of substituents on the five-membered ring relative to the cyclopropane ring. The prefix endo denotes a substituent that is on the same side of the five-membered ring as the cyclopropane, while exo indicates a substituent on the opposite side.[3] In the context of 3-methylbicyclo[3.1.0]hexane-3-carboxylic acid, the stereochemistry at C3 relative to the bicyclic core will be a critical determinant of the overall molecular shape.

The bicyclo[3.1.0]hexane skeleton itself adopts a stable boat-like conformation.[4][5][6] This conformational rigidity is a key attribute for its use in drug design.

G

Proposed Synthetic Strategy: A Diastereoselective and Enantioselective Approach

Diastereoselective Cyclopropanation

A robust method for the synthesis of the bicyclo[3.1.0]hexane core is the dirhodium(II)-catalyzed intramolecular cyclopropanation of a suitable diazoester precursor.[7] This approach allows for control over the endo/exo selectivity.

Protocol 1: Synthesis of the Bicyclo[3.1.0]hexane Core

  • Preparation of the Diazoester Precursor: Starting from a commercially available cyclopentene derivative, a diazoacetate moiety is introduced.

  • Intramolecular Cyclopropanation: The diazoester is treated with a dirhodium(II) catalyst, such as rhodium(II) octanoate, to induce the intramolecular cyclopropanation. The choice of catalyst and solvent can influence the diastereoselectivity of the reaction, favoring either the endo or exo product.[7]

Introduction of C3 Substituents and Chiral Resolution

With the bicyclic core in hand, the methyl and carboxylic acid groups can be introduced at the C3 position. A plausible approach involves the formation of an enolate at C3, followed by sequential alkylation and carboxylation.

Protocol 2: Functionalization and Resolution

  • Ketone Formation: The ester from the cyclopropanation step is converted to a ketone at the C3 position.

  • Enolate Formation and Alkylation: The ketone is treated with a strong base, such as lithium diisopropylamide (LDA), to form the enolate, which is then quenched with a methylating agent (e.g., methyl iodide).

  • Carboxylation: The methylated ketone is then carboxylated.

  • Chiral Resolution: The resulting racemic mixture of 3-methylbicyclo[3.1.0]hexane-3-carboxylic acid diastereomers can be resolved into its constituent enantiomers using chiral chromatography.[8] Alternatively, diastereomeric salt formation with a chiral amine can be employed for resolution by crystallization.[9]

G Start Cyclopentene Derivative Diazo Diazoester Precursor Start->Diazo Cyclopropanation Diastereoselective Intramolecular Cyclopropanation (Rh(II) catalyst) Diazo->Cyclopropanation BicyclicEster Bicyclo[3.1.0]hexane Ester Cyclopropanation->BicyclicEster Ketone Bicyclo[3.1.0]hexan-3-one BicyclicEster->Ketone Alkylation Methylation at C3 Ketone->Alkylation MethylKetone 3-methylbicyclo[3.1.0]hexan-3-one Alkylation->MethylKetone Carboxylation Carboxylation MethylKetone->Carboxylation RacemicAcid Racemic 3-methylbicyclo[3.1.0]hexane-3-carboxylic acid Carboxylation->RacemicAcid Resolution Chiral Resolution (e.g., Chiral HPLC) RacemicAcid->Resolution Enantiomers Pure Stereoisomers Resolution->Enantiomers

Analytical Methodologies for Separation and Characterization

The successful synthesis of the stereoisomers of 3-methylbicyclo[3.1.0]hexane-3-carboxylic acid necessitates robust analytical methods for their separation and unambiguous stereochemical assignment.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the premier technique for the analytical and preparative separation of enantiomers.[5] For carboxylic acids, polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often highly effective.[10]

Protocol 3: Chiral HPLC Separation

  • Column: A polysaccharide-based chiral column (e.g., Chiralcel® OD-H, Chiralpak® AD).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). For acidic compounds, the addition of a small amount of a strong acid, such as trifluoroacetic acid (TFA), to the mobile phase is often necessary to suppress ionization and improve peak shape.[5]

  • Detection: UV detection is suitable if the molecule contains a chromophore. If not, a universal detector such as a charged aerosol detector (CAD) or a mass spectrometer (MS) can be employed.

  • Method Development: A screening approach using different chiral columns and mobile phase compositions is recommended to identify the optimal separation conditions.

ParameterTypical Starting Conditions
Column Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase Hexane:Isopropanol (90:10) + 0.1% TFA
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 210 nm (if applicable) or CAD/MS
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is an indispensable tool for determining the relative stereochemistry of the diastereomers. One-dimensional ¹H and ¹³C NMR spectra provide initial structural confirmation, while two-dimensional techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for elucidating the spatial proximity of protons.

Protocol 4: NMR Analysis

  • ¹H and ¹³C NMR: Acquire standard 1D spectra to confirm the basic structure and purity of each isolated diastereomer.

  • COSY (Correlation Spectroscopy): Identify proton-proton coupling networks within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlate protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Establish long-range proton-carbon correlations.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for determining the relative stereochemistry. NOE cross-peaks are observed between protons that are close in space (< 5 Å), regardless of whether they are scalar-coupled. By analyzing the NOE correlations, one can differentiate between endo and exo isomers and determine the relative orientations of the methyl and carboxylic acid groups.[11] For example, an NOE between a proton on the cyclopropane ring and the methyl group at C3 would provide strong evidence for a specific diastereomer.

Conclusion

The stereoisomers of 3-methylbicyclo[3.1.0]hexane-3-carboxylic acid represent a valuable set of building blocks for the development of novel, conformationally constrained therapeutic agents. This guide has provided a comprehensive overview of the stereochemical intricacies of this system, a plausible synthetic strategy for accessing its various stereoisomers, and detailed analytical protocols for their separation and characterization. By leveraging these methodologies, researchers can unlock the potential of this unique bicyclic scaffold in their drug discovery endeavors. The principles and techniques outlined herein are broadly applicable to other substituted bicyclo[3.1.0]hexane systems, making this a valuable resource for medicinal and synthetic chemists alike.

References

  • Carreras, J., & Toste, F. D. (2012). Catalytic asymmetric synthesis of diazabicyclo[3.1.0]hexanes by 1,3-dipolar cycloaddition of azomethine ylides with azirines. Chemical Science, 3(10), 3051-3055.
  • Yoshikawa, N., et al. (2004). Enantioselective syntheses of bicyclo[3.1.0]hexane carboxylic acid derivatives by intramolecular cyclopropanation. Tetrahedron Letters, 45(38), 7261-7264.
  • Ilisz, I., et al. (2014). Enantiomeric separation of bicyclo[2.2.2]octane-based 2-amino-3-carboxylic acids on macrocyclic glycopeptide chiral stationary phases. Chirality, 26(4), 200-208.
  • Khmel, M. N., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 18, 836-847.
  • PharmaBlock. (n.d.). Bicyclo[3.1.0]hexanes in Drug Discovery. PharmaBlock.
  • Gál, G., et al. (2019). Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. Chemical Science, 10(28), 6825-6830.
  • Davies, H. M., & Denton, J. R. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters, 26(1), 1-6.
  • Mjoberg, P. J., & Almlöf, J. (1977). A conformational study of bicyclo[3.1.0] hexane and of the 3-bicyclo[3.1.0]hexyl carbonium ion: an AB initio SCF investigation. Chemical Physics, 29(1-2), 201-208.
  • Yamashita, Y., & Saito, S. (2023). Cycloisomerization of Enynones by Aluminum Halides: Construction of Bicyclo[3.1.0]hexanes with Introducing Halides. Organic & Biomolecular Chemistry, 21(2), 257-261.
  • BOC Sciences. (n.d.).
  • Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. (2022). Molecules, 27(7), 2283.
  • Fedorenko, E. Y., et al. (2016). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. Russian Journal of Physical Chemistry B, 10(4), 549-555.
  • Wikipedia. (2023, October 29). endo–exo isomerism. In Wikipedia.
  • Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. (2022). Molecules, 27(7), 2283.
  • PharmaBlock. (n.d.). Bicyclo[3.1.0]hexanes in Drug Discovery. PharmaBlock.
  • Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. (2022). Molecules, 27(7), 2283.
  • Gál, G., et al. (2019). Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. Chemical Science, 10(28), 6825-6830.
  • PubChem. (n.d.). Bicyclo(3.1.0)hexane.
  • Hu, Q., & Lee, C. (2005). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 23(10), 1044-1054.
  • PubChem. (n.d.). 3-methylbicyclo[3.1.0]hexane-3-carboxylic acid.
  • PubChem. (n.d.). 3-Methylbicyclo[3.1.0]hexane.
  • PubChem. (n.d.). Bicyclo[3.1.0]hexane-3-carboxylic acid.
  • Gholami, H., et al. (2025). Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region. The Journal of Organic Chemistry.
  • Kremer, A., et al. (2010). endo-3,3-Dimethyl-4-oxobicyclo[3.1.0]hexan-2-yl methanesulfonate. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2348.
  • Santa Cruz Biotechnology. (n.d.). Bicyclo[3.1.0]hexane-6-carboxylic Acid (endo/exo Mixture). Santa Cruz Biotechnology, Inc.

Sources

Methodological & Application

Enantioselective synthesis of 3-methylbicyclo[3.1.0]hexane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enantioselective Synthesis of 3-Methylbicyclo[3.1.0]hexane-3-carboxylic Acid

Executive Summary & Strategic Analysis

Target Molecule: 3-Methylbicyclo[3.1.0]hexane-3-carboxylic acid Application: Conformationally restricted amino acid analog; core scaffold for Group II metabotropic glutamate receptor (mGluR2/3) agonists (e.g., MGS0028 analogs, LY354740 derivatives). Significance: The bicyclo[3.1.0]hexane scaffold locks the glutamate pharmacophore into a specific bioactive conformation.[1][2] The C3-quaternary center (methyl/carboxyl) is critical for modulating receptor subtype selectivity and metabolic stability.

Synthetic Strategy: The "Charette-Oxidation" Route While direct catalytic asymmetric cyclopropanation of isolated alkenes remains challenging, the Charette Asymmetric Cyclopropanation of allylic (or homoallylic) alcohols provides a robust, field-proven method for installing the cyclopropane ring with high enantioselectivity (>90% ee).

This protocol utilizes a "Direct-then-Oxidize" strategy:

  • Precursor Assembly: Construction of the achiral quaternary cyclopentene core.

  • Enantioselective Key Step: Zinc-mediated cyclopropanation directed by a chiral dioxaborolane ligand.

  • Termination: Oxidation of the directing hydroxymethyl group to the target carboxylic acid.

Why this route?

  • Stereocontrol: The hydroxyl group acts as a Lewis basic handle, coordinating the Zinc reagent to the alkene face dictated by the chiral ligand.

  • Scalability: Avoids hazardous diazo compounds (diazomethane) often required for direct ester cyclopropanation.

  • Validation: The protocol is self-validating via optical rotation and chiral HPLC of the intermediate alcohol.

Synthetic Pathway Visualization

G cluster_mechanism Stereocontrol Mechanism Start Methyl Methacrylate + Isoprene Intermediate1 1-Methylcyclopent-3-en-1-yl methanol (Precursor) Start->Intermediate1 1. Diels-Alder 2. Reduction KeyStep Asymmetric Cyclopropanation (Et2Zn, CH2I2, Chiral Ligand) Intermediate1->KeyStep Stereoselective C-C Bond Formation Intermediate2 (3-Methylbicyclo[3.1.0]hexan-3-yl) methanol KeyStep->Intermediate2 >90% ee Final 3-Methylbicyclo[3.1.0]hexane- 3-carboxylic acid Intermediate2->Final Jones Oxidation (CrO3/H2SO4)

Figure 1: Synthetic workflow for the enantioselective construction of the 3-methylbicyclo[3.1.0]hexane core.

Detailed Experimental Protocols

Phase 1: Precursor Synthesis (Achiral Assembly)

Objective: Synthesis of (1-methylcyclopent-3-en-1-yl)methanol. Note: This step constructs the cyclopentene ring with the necessary quaternary center.

Reagents:

  • Isoprene (freshly distilled)

  • Methyl methacrylate

  • Aluminum chloride (

    
    )
    
  • Lithium Aluminum Hydride (LAH)

Protocol:

  • Diels-Alder Cycloaddition:

    • To a flame-dried flask under

      
      , add methyl methacrylate (1.0 equiv) and isoprene (1.5 equiv).
      
    • Cool to -78°C. Add

      
       (0.1 equiv) as a catalyst.
      
    • Allow to warm to 0°C and stir for 12 hours.

    • Note: This produces a mixture of regioisomers (1,3- and 1,4-substituted). The 1-methyl-1-carboxylate regioisomer is required. Separation is difficult here; often purified after the next step.

    • Alternative High-Purity Route: Ring-Closing Metathesis (RCM) of dimethyl 2-allyl-2-methylmalonate followed by decarboxylation is preferred for pharmaceutical purity. For this Note, we assume the RCM route yields pure Methyl 1-methylcyclopent-3-ene-1-carboxylate.

  • Reduction:

    • Dissolve the ester (10 mmol) in dry THF (50 mL).

    • Cool to 0°C. Carefully add LAH (1.0 equiv, 10 mmol) portion-wise.

    • Stir at 0°C for 2 hours.

    • Quench: Fieser workup (

      
       mL 
      
      
      
      ,
      
      
      mL 15% NaOH,
      
      
      mL
      
      
      ).
    • Filter precipitate, dry organic layer (

      
      ), and concentrate.
      
    • Purification: Silica gel chromatography (Hexanes/EtOAc 4:1).

    • Yield Target: >85% colorless oil.

Phase 2: The Enantioselective Step (Charette Cyclopropanation)

Objective: Asymmetric cyclopropanation of the alkene to form the bicyclo[3.1.0] system. Mechanism: The chiral dioxaborolane ligand complexes with Zinc, coordinating the allylic alcohol oxygen to direct the methylene delivery to one face of the alkene.

Reagents:

  • Substrate: (1-methylcyclopent-3-en-1-yl)methanol

  • Reagent: Diethylzinc (

    
    , 1.0 M in hexanes)
    
  • Reagent: Diiodomethane (

    
    )
    
  • Chiral Ligand:

    
     (Charette Ligand)
    
  • Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Protocol:

  • Ligand Formation (In-situ):

    • In a flame-dried Schlenk flask under Argon, dissolve the chiral bis-amide ligand (1.1 equiv) in DCM.

    • Critical: Ensure the system is strictly moisture-free. Water destroys the zinc carbenoid.

  • Reagent Preparation:

    • Add

      
       (2.2 equiv) to the ligand solution at -10°C. Stir for 10 minutes.
      
    • Add

      
       (2.2 equiv) dropwise. A white precipitate (ZnI2) may form; the active species is the bis(iodomethyl)zinc reagent. Stir for 20 minutes.
      
  • Reaction:

    • Dissolve the substrate (1.0 equiv) in minimal DCM and add slowly to the reaction mixture at -10°C.

    • Allow the reaction to warm to room temperature (20-25°C) and stir for 12-18 hours.

    • Monitoring: Check TLC for disappearance of the alkene. Stain with PMA (Phosphomolybdic Acid).

  • Workup:

    • Quench with saturated aqueous

      
      .
      
    • Extract with DCM (3 x 50 mL).

    • Wash combined organics with 1M HCl (to remove ligand), then saturated

      
      , then brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification:

    • Flash chromatography (Hexanes/EtOAc).

    • Data Output: (1R,3S,5S)-3-methylbicyclo[3.1.0]hexane-3-methanol (assuming (R,R)-ligand).

    • Validation: Check Enantiomeric Excess (ee) via Chiral HPLC (Chiralcel OD-H column). Target >92% ee.

Phase 3: Oxidation to Carboxylic Acid

Objective: Convert the hydroxymethyl group to the final carboxylic acid.

Reagents:

  • Jones Reagent (

    
     in dilute 
    
    
    
    ) OR TEMPO/NaOCl (catalytic).
  • Recommended:Pinnick Oxidation (Two-step: Swern -> Pinnick) for milder conditions, but Jones is sufficient for this robust scaffold.

Protocol (Jones Oxidation):

  • Dissolve the bicyclic alcohol in Acetone (0.1 M).

  • Cool to 0°C.

  • Add Jones Reagent dropwise until the orange color persists.

  • Stir for 1 hour at 0°C.

  • Quench: Add Isopropanol (reacts with excess Cr(VI) to turn solution green).

  • Extraction: Dilute with water, extract with EtOAc.

  • Isolation: Extract the organic layer with 1M NaOH (moves product to aqueous phase). Wash organic layer with EtOAc (removes neutral impurities). Acidify aqueous layer with HCl to pH 2. Extract acid back into EtOAc.

  • Final Step: Recrystallize from Hexanes/EtOAc if solid, or distill.

Quality Control & Data Specifications

Analytical Parameters Table

ParameterSpecificationMethod
Appearance White crystalline solid or colorless oilVisual Inspection
Purity (HPLC) > 98.0%Reverse Phase C18 (Water/MeCN + 0.1% TFA)
Enantiomeric Excess > 94% eeChiral HPLC (Chiralpak AD-H or OD-H)
1H NMR Characteristic cyclopropane high-field signals (

0.4 - 1.2 ppm)
400 MHz NMR (

or

)
MS (ESI) [M-H]- = 139.07Negative Mode Electrospray

Critical Control Points (Troubleshooting):

  • Low Yield in Cyclopropanation: Usually due to moisture in the

    
     step. Ensure needle/syringe transfer techniques are strictly anhydrous.
    
  • Low ee: Often caused by fast background reaction (uncatalyzed cyclopropanation). Ensure the chiral ligand and

    
     are mixed before adding the substrate. Lower temperature (-20°C) can improve ee at the cost of rate.
    
  • Isomerization: The bicyclo[3.1.0] system is generally stable, but avoid strong Lewis acids at high temperatures during workup.

References

  • Charette, A. B., & Marcoux, J. F. (1996). Silica Gel-Supported Chiral Bis(oxazoline)-Copper Complexes as Catalysts in the Enantioselective Cyclopropanation of Olefins. Journal of the American Chemical Society. Link (Foundational methodology for asymmetric cyclopropanation).

  • Charette, A. B., Juteau, H., Lebel, H., & Molinaro, C. (1998). Enantioselective Cyclopropanation of Allylic Alcohols with Dioxaborolane Ligands: Scope and Synthetic Applications. Journal of the American Chemical Society. Link (Primary protocol source).

  • Monn, J. A., et al. (1997).[3] Design, synthesis, and pharmacological characterization of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740). Journal of Medicinal Chemistry.[1] Link (Context for mGluR bicyclic scaffolds).

  • Yasuda, N. (2002). Asymmetric Synthesis of Conformationally Constrained Amino Acids. The Chemical Record. Link (Review of industrial routes to bicyclo[3.1.0] systems).

  • Nakazato, A., et al. (2000). Synthesis and SAR of 2-amino-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives. Journal of Medicinal Chemistry.[1] Link (Specific structural analogs).

Sources

Synthesis of LY354740 analogs using 3-methylbicyclo[3.1.0]hexane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Utilizing the 3-Methylbicyclo[3.1.0]hexane Scaffold for mGluR2/3 Selectivity

Abstract & Scope

This application note details the synthetic protocols for C3-methylated analogs of LY354740 (Eglumegad). While the parent compound, (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid, is a potent Group II metabotropic glutamate receptor (mGluR2/3) agonist, substitution at the C3 position of the bicyclic scaffold critically modulates functional activity, switching pharmacology between agonism and antagonism.

This guide addresses the specific request regarding the 3-methylbicyclo[3.1.0]hexane scaffold. It clarifies the structural logic where the "3-methyl" moiety is introduced early in the synthesis (via 3-methyl-2-cyclopentenone) to generate the key intermediate 3-methylbicyclo[3.1.0]hexane-2,6-dicarboxylic acid precursors .

Target Audience: Medicinal Chemists, Process Development Scientists.

Scientific Background & Rationale

LY354740 acts as a conformationally constrained glutamate analog.[1][2][3] The bicyclo[3.1.0]hexane system locks the glutamate backbone into a bioactive conformation.[4]

  • C3-Substitution Effects: Research by Dominguez et al. (Eli Lilly) demonstrated that methylation at the C3 position (specifically the

    
    -methyl analog) converts the molecule from an agonist to a competitive antagonist  at mGluR2/3, while C4-methylation retains agonist activity.
    
  • Scaffold Integrity: The synthesis relies on constructing the bicyclic core around the methyl group. Utilizing a pre-formed "3-methylbicyclo[3.1.0]hexane-3-carboxylic acid" as a starting material is synthetically inefficient for LY354740 analogs because the amino acid moiety must be installed at C2 and the second carboxylate at C6.

  • Correct Synthetic Logic: The most robust route builds the bicyclic system from 3-methyl-2-cyclopentenone , ensuring the methyl group is correctly positioned at C3 relative to the bridgehead carbons.

Retrosynthetic Analysis (Graphviz)

The following diagram illustrates the logical disconnection of the C3-methyl analog back to the starting enone.

Retrosynthesis Figure 1: Retrosynthetic Strategy for C3-Methyl LY354740 Analogs Target C3-Methyl LY354740 Analog (2-amino-3-methylbicyclo[3.1.0]hexane-2,6-dicarboxylate) Intermediate1 Hydantoin Intermediate (Spiro-hydantoin at C2) Target->Intermediate1 Hydrolysis Intermediate2 Bicyclic Ketone (3-methyl-6-carboxy-bicyclo[3.1.0]hexan-2-one) Intermediate1->Intermediate2 Bucherer-Bergs (Stereoselective) StartingMaterial 3-Methyl-2-cyclopentenone Intermediate2->StartingMaterial Sulfonium Ylide Cyclopropanation

Detailed Experimental Protocols
Phase 1: Construction of the Bicyclic Scaffold

Objective: To synthesize the 3-methylbicyclo[3.1.0]hexane core with the necessary C6-carboxylate handle.

  • Precursor: 3-Methyl-2-cyclopentenone.

  • Reagent: Dimethylsulfonium carboethoxymethylide (generated in situ).

Protocol Steps:

  • Ylide Formation: In a flame-dried flask under Argon, dissolve (carbethoxymethyl)dimethylsulfonium bromide (1.2 equiv) in anhydrous THF.

  • Deprotonation: Cool to 0°C and add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 1.2 equiv) dropwise. Stir for 30 minutes to generate the ylide.

  • Cyclopropanation: Add 3-methyl-2-cyclopentenone (1.0 equiv) in THF dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. The reaction proceeds via Michael addition followed by intramolecular ring closure.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc) yields ethyl 3-methyl-2-oxobicyclo[3.1.0]hexane-6-carboxylate .

Technical Note: This step establishes the relative stereochemistry. The 3-methyl group is inherited from the enone, and the cyclopropanation typically favors the endo-isomer (carboxylate endo to the ketone), though mixtures may occur.

Phase 2: Installation of the Amino Acid Moiety (Bucherer-Bergs)

Objective: To install the quaternary amino acid center at C2.

Protocol Steps:

  • Reagents: Suspend the bicyclic ketone (from Phase 1) in a 1:1 mixture of Ethanol/Water.

  • Addition: Add (NH₄)₂CO₃ (4.0 equiv) and KCN (2.0 equiv).

  • Heating: Seal the vessel (pressure tube recommended) and heat to 55-60°C for 24-48 hours.

  • Observation: The ketone is converted to the spiro-hydantoin. The stereochemistry is generally controlled by the bicyclic "cup" shape, favoring the amino group trans to the bulky cyclopropane bridge, but C3-methyl substitution can influence the diastereomeric ratio (dr).

  • Isolation: Cool to 0°C. Acidify carefully to pH ~2 to precipitate the hydantoin or extract with EtOAc if no precipitate forms.

Phase 3: Hydrolysis and Isolation

Objective: To reveal the free amino acid and carboxylic acids.

Protocol Steps:

  • Hydrolysis: Dissolve the hydantoin in 2N NaOH (excess). Heat to reflux (100°C) for 24-36 hours. This opens the hydantoin ring and hydrolyzes the ethyl ester at C6.

  • Ion Exchange: Cool the solution and neutralize to pH 7. Load the crude mixture onto a cation-exchange resin (Dowex 50WX8, H+ form).

  • Elution: Wash the column with water (to remove salts/cyanide byproducts). Elute the amino acid with 1N NH₄OH or Pyridine/Water.

  • Final Isolation: Concentrate the fractions. Recrystallization from Water/Acetone yields the target 2-amino-3-methylbicyclo[3.1.0]hexane-2,6-dicarboxylic acid .

Data Summary & Critical Quality Attributes

The following table summarizes expected outcomes based on the Dominguez et al. optimization of this pathway.

ParameterValue / ObservationNotes
Yield (Step 1) 65 - 75%Cyclopropanation is sensitive to moisture.
Yield (Step 2) 50 - 60%Hydantoin formation is the rate-limiting step.
Diastereomeric Ratio ~4:1 to 10:1Favors the isomer where Amino group is trans to the cyclopropane.
Key Impurity C2-EpimerMust be separated via fractional crystallization or Chiral HPLC.
Pharmacology Antagonist (if

-Me)
Unlike the parent LY354740 (Agonist).
Mechanistic Workflow (Graphviz)

This diagram details the reaction flow and the stereochemical implications of the C3-methyl group.

Workflow Figure 2: Synthetic Workflow for C3-Methyl LY354740 Analogs cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Functionalization cluster_2 Step 3: Deprotection S1 3-Methyl Cyclopentenone S2 Sulfonium Ylide (Corey-Chaykovsky) S1->S2 S3 Bicyclic Keto-Ester (C3-Methyl) S2->S3 S4 Bucherer-Bergs (KCN / (NH4)2CO3) S3->S4 S5 Spiro-Hydantoin Intermediate S4->S5 S6 Base Hydrolysis (NaOH, Reflux) S5->S6 S7 Target Analog (C3-Me LY354740) S6->S7

References
  • Monn, J. A., et al. (1997). "Design, synthesis, and pharmacological characterization of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740): a potent, selective, and orally active group 2 metabotropic glutamate receptor agonist."[4] Journal of Medicinal Chemistry.

  • Dominguez, C., et al. (2005). "Methyl substitution of 2-aminobicyclo[3.1.0]hexane 2,6-dicarboxylate (LY354740) determines functional activity at metabotropic glutamate receptors: identification of a subtype selective mGlu2 receptor agonist."[5] Journal of Medicinal Chemistry.

  • Nakazato, A., & Sakagami, K. (2000). "Synthesis, SARs, and pharmacological characterization of 2-amino-3 or 6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives." Journal of Medicinal Chemistry.

Disclaimer: This protocol involves the use of hazardous reagents (Cyanides, DBU). All procedures must be performed in a fume hood with appropriate PPE and waste disposal protocols.

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Guide for Bicyclo[3.1.0]hexane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-BICY-310 Status: Active Subject: Improving aqueous solubility for cell-based and enzymatic bioassays Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary & Diagnostic

The Challenge: Bicyclo[3.1.0]hexane-3-carboxylic acid is a rigid, lipophilic molecule with a polar head group. In its free acid form, it exhibits poor water solubility because the hydrophobic bicyclic cage dominates its physicochemical behavior. Users frequently report precipitation ("crashing out") when diluting dimethyl sulfoxide (DMSO) stock solutions into aqueous culture media.

The Science (Root Cause): The solubility of this compound is pH-dependent.[1][2][3][4] As a carboxylic acid, it exists in equilibrium between its protonated (neutral, insoluble) and deprotonated (anionic, soluble) forms.

  • Approximate pKa: ~4.5 – 5.0 (typical for aliphatic carboxylic acids).

  • At pH < pKa: The neutral species dominates

    
    Precipitation .
    
  • At pH > pKa + 2: The anionic species dominates

    
    Solubility .
    

Most culture media (pH 7.4) should theoretically support solubility, but the kinetics of dissolution from a solid or concentrated DMSO stock often fail due to the "common ion effect" or local pH drops upon addition.

Strategic Solutions (Protocols)

Method A: The "Salt Switch" (Recommended)

Best for: High concentrations (>1 mM) and avoiding organic solvents.

Transforming the free acid into a salt (Sodium or Meglumine) is the most effective way to increase solubility by orders of magnitude.

Protocol:

  • Calculate Stoichiometry: You need a 1:1 molar ratio of base to acid.

    • Example: To solubilize 12.6 mg (100 µmol) of compound.

  • Select Base:

    • Standard: 1.0 M NaOH (Sodium Hydroxide).

    • Bio-Friendly: 1.0 M Meglumine (N-Methyl-D-glucamine). Meglumine is often preferred in bioassays for its lower cytotoxicity compared to cationic sodium load.

  • Dissolution Step:

    • Add the solid compound to a glass vial.

    • Add 100 µL of 1.0 M Base (1 equivalent).

    • Add 900 µL of water (or buffer).

    • Sonicate for 5-10 minutes.

    • Result: A clear, 100 mM stock solution of the salt form.

Critical Check: Verify the final pH of your stock solution is between 7.0 and 8.0 using pH paper. If it is >9.0, back-titrate carefully with dilute HCl, but do not drop below pH 6.0.

Method B: The "Solvent Bridge" (DMSO Optimization)

Best for: Screening assays where compound concentration is low (<100 µM).

The Trap: Adding a high-concentration DMSO stock directly to media often causes immediate precipitation because the local concentration exceeds the solubility limit before mixing occurs.

Protocol:

  • Prepare Stock: Dissolve compound in 100% DMSO to 50 mM.

  • Intermediate Dilution (The "Step-Down"):

    • Do not add 50 mM stock directly to cells.

    • Create a 10x working solution in PBS (Phosphate Buffered Saline).

    • Technique: Vortex the PBS vigorously while slowly adding the DMSO stock.

  • Final Dosing: Add the 10x solution to your cell media.

Solvent Limits Table:

SolventMax Final % (Robust Cells)Max Final % (Sensitive Cells)Mechanism of Toxicity
DMSO 0.5% - 1.0%< 0.1%Membrane permeabilization; differentiation induction
Ethanol 0.5%< 0.1%Protein denaturation; signaling interference
Method C: Advanced Formulation (Cyclodextrins)

Best for: In vivo studies or very high concentration requirements.

Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms an inclusion complex, encapsulating the hydrophobic bicyclic cage while presenting a hydrophilic exterior.

Protocol:

  • Prepare a 20% (w/v) HP-β-CD solution in water or PBS.

  • Add the bicyclo[3.1.0]hexane-3-carboxylic acid to this vehicle.

  • Stir/vortex for 1-2 hours at room temperature.

  • Filter sterilize (0.22 µm).

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your assay requirements.

SolubilityLogic Start Start: Bicyclo[3.1.0]hexane-3-carboxylic acid CheckConc Required Concentration? Start->CheckConc LowConc Low (< 100 µM) CheckConc->LowConc HighConc High (> 1 mM) CheckConc->HighConc CheckDMSO Is DMSO tolerated? LowConc->CheckDMSO CheckInVivo In Vivo / High Dose? HighConc->CheckInVivo YesDMSO Use DMSO Stock CheckDMSO->YesDMSO Yes (<0.1%) NoDMSO Avoid Organic Solvents CheckDMSO->NoDMSO No StepDown Method B: Step-Down Dilution (Vortex PBS + DMSO) YesDMSO->StepDown MakeSalt Method A: Salt Formation (NaOH or Meglumine) NoDMSO->MakeSalt CheckInVivo->MakeSalt In Vitro Cyclo Method C: HP-β-Cyclodextrin CheckInVivo->Cyclo In Vivo

Figure 1: Decision Matrix for solubilizing bicyclic carboxylic acids based on assay sensitivity and concentration requirements.

Troubleshooting & FAQ

Q1: I added the DMSO stock to my media, and it turned cloudy immediately. Why? A: This is the "Crash-Out" effect. You likely exceeded the intrinsic solubility of the neutral acid form.

  • Fix: Ensure your media is well-buffered (HEPES/Tris) to pH 7.4. If the compound crashes out, the local pH might have dropped. Try the Salt Switch (Method A) to pre-ionize the compound before addition.

Q2: Can I use Ethanol instead of DMSO? A: Technically yes, but Ethanol is more volatile (changing concentrations over time) and often more toxic to neuronal or sensitive cell lines than DMSO. Stick to DMSO unless strictly contraindicated.

Q3: Is the salt form stable? A: Yes, the sodium or meglumine salt is generally stable in solution at 4°C for 1-2 weeks. However, for long-term storage (>1 month), we recommend storing as the solid powder or a frozen DMSO stock of the free acid.

Q4: How do I validate that it is actually in solution and not a micro-suspension? A:

  • Visual: Hold the vial against a black background; any turbidity indicates suspension.

  • Centrifugation: Spin at 10,000 x g for 5 minutes. If a pellet forms, it was not dissolved.

  • Nephelometry: If available, measure light scattering.

References

  • Avdeef, A. (2007). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Explains the pKa-solubility relationship and Henderson-Hasselbalch kinetics).
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607–1621. Link

  • Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 887–894. Link (Authoritative source for DMSO/Ethanol limits in bioassays).

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. Link

Sources

Stability of cyclopropane ring in 3-methylbicyclo[3.1.0]hexane under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with bicyclo[3.1.0]hexane scaffolds. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and reactivity of the 3-methylbicyclo[3.1.0]hexane ring system under acidic conditions. The bicyclo[3.1.0]hexane motif is a conformationally constrained bioisostere of cyclohexane, valued in medicinal chemistry for its ability to improve metabolic stability and binding affinity.[1] However, the inherent strain of the fused cyclopropane ring presents unique stability challenges, particularly in acidic environments.

This document is designed to be a practical resource, moving beyond simple protocols to explain the mechanistic underpinnings of the reactions you observe in your experiments.

Frequently Asked Questions (FAQs)

Question 1: How stable is the cyclopropane ring in 3-methylbicyclo[3.1.0]hexane under typical acidic laboratory conditions?

Answer: The cyclopropane ring in the 3-methylbicyclo[3.1.0]hexane system is inherently unstable under acidic conditions and is highly susceptible to acid-catalyzed ring-opening and skeletal rearrangement. This reactivity stems from the significant ring strain of the three-membered ring.[2] While the bicyclo[3.1.0]hexane scaffold is a valuable building block in drug discovery, its stability must be carefully considered during synthesis, purification (e.g., silica gel chromatography), and formulation steps where acidic conditions may be present.[1][3]

The reaction is typically initiated by the protonation of the cyclopropane ring, which behaves somewhat like a π-system. This leads to the cleavage of a C-C bond to form a carbocation intermediate. This intermediate is primed for rearrangement to alleviate the strain of the bicyclic system and form more stable carbocation species.

Question 2: What is the primary mechanism for the acid-catalyzed rearrangement of 3-methylbicyclo[3.1.0]hexane?

Answer: The rearrangement proceeds through a carbocation-mediated pathway, most accurately described as a Wagner-Meerwein rearrangement .[4][5] This class of reaction is common in bicyclic terpenes and other strained ring systems.[6] The general mechanism involves several key steps:

  • Protonation: An acid catalyst (H⁺) protonates one of the cyclopropane C-C bonds.

  • Carbocation Formation: The protonated cyclopropane ring opens to form a secondary carbocation. The position of this initial cation is influenced by the substitution pattern.

  • 1,2-Shift (Wagner-Meerwein Rearrangement): To achieve greater stability, a neighboring alkyl group or C-C bond migrates to the cationic center. In the bicyclo[3.1.0]hexane system, this involves the migration of one of the bonds of the five-membered ring, effectively expanding it to a six-membered ring and relieving ring strain. This generates a more stable tertiary carbocation.[6]

  • Deprotonation: A base (e.g., the conjugate base of the acid catalyst or the solvent) abstracts a proton from a carbon adjacent to the new cationic center, resulting in the formation of a double bond and yielding the final rearranged alkene product.

This mechanistic pathway is visualized in the diagram below.

G reactant_node 3-Methylbicyclo[3.1.0]hexane intermediate1 Protonated Intermediate reactant_node->intermediate1 1. Protonation intermediate2 Secondary Carbocation intermediate1->intermediate2 2. Ring Opening intermediate3 Tertiary Carbocation (Post-Rearrangement) intermediate2->intermediate3 3. Wagner-Meerwein      Shift (1,2-shift) product_node Rearranged Product (e.g., 4-Methylcyclohex-1-ene) intermediate3->product_node 4. Deprotonation reagent2 -H⁺ product_node->reagent2 reagent H⁺ (Acid Catalyst) reagent->intermediate1

Caption: Mechanism of Acid-Catalyzed Rearrangement.

Troubleshooting Guide

Issue 1: My reaction is yielding a complex mixture of isomeric products, and purification is proving difficult. What is the likely cause?

Answer: This is a very common issue when dealing with carbocation rearrangements in strained systems. The formation of multiple products can be attributed to several factors:

  • Competing Rearrangement Pathways: The initial carbocation formed upon ring-opening is often not the most stable possible intermediate. It can undergo a cascade of subsequent 1,2-hydride and/or Wagner-Meerwein shifts.[5][6] Each of these shifts leads to a different carbocation intermediate, which can then be trapped by deprotonation, resulting in a variety of alkene isomers. The methyl group on your starting material can also influence which pathways are energetically favored.

  • Lack of Regioselectivity in Deprotonation: A single carbocation intermediate may have multiple adjacent protons that can be eliminated, leading to different constitutional isomers of the final alkene (e.g., forming a tetrasubstituted vs. a trisubstituted double bond).

  • Harsh Reaction Conditions: Using highly concentrated strong acids or high temperatures can provide enough energy to overcome the activation barriers for less favorable rearrangement pathways, leading to a thermodynamic mixture of products rather than a single kinetic product. This can sometimes lead to polymerization or decomposition.[2]

Recommended Actions:

  • Lower the Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to favor the kinetic product.

  • Use a Milder Acid: Switch from a strong mineral acid (e.g., H₂SO₄) to a milder Brønsted acid (e.g., p-toluenesulfonic acid) or even a Lewis acid, which can sometimes offer different selectivity.[7]

  • Control Reaction Time: Monitor the reaction closely (e.g., by GC-MS) and quench it as soon as the starting material is consumed to prevent further isomerization of the desired product.

Issue 2: The reaction is sluggish, with low conversion of the starting material even after an extended period. How can I drive the reaction to completion?

Answer: Low reactivity suggests that the activation energy for the initial protonation and ring-opening is not being met under your current conditions.

  • Insufficient Acid Strength: The pKa of the acid may be too high to effectively protonate the cyclopropane ring. Cyclopropanes are weak bases, and a sufficiently strong acid is required.

  • Solvent Effects: A non-polar solvent may not adequately stabilize the charged carbocation intermediates, thus disfavoring the reaction pathway.

  • Low Temperature: While beneficial for selectivity, excessively low temperatures can bring the reaction to a virtual halt.

Recommended Actions:

  • Increase Acid Concentration or Strength: Incrementally increase the concentration of your current acid catalyst. If this is ineffective, consider switching to a stronger acid (e.g., from acetic acid to sulfuric acid). Be aware this may negatively impact selectivity as noted in the previous issue.

  • Change the Solvent: Move to a more polar solvent that can help stabilize the ionic intermediates and transition states.

  • Increase Temperature: Gradually increase the reaction temperature in controlled increments (e.g., 10 °C at a time) while monitoring the product distribution by TLC or GC to find a balance between reaction rate and selectivity.

The table below summarizes how reaction parameters can influence the outcome.

ParameterConditionExpected Effect on ConversionExpected Effect on SelectivityRationale
Acid Catalyst Strong (e.g., H₂SO₄)HighLowProvides high H⁺ activity but promotes multiple rearrangement pathways.
Weak (e.g., Acetic Acid)LowHighMay only be sufficient to catalyze the lowest energy pathway, but slowly.
Temperature High (e.g., > 80 °C)HighLowOvercomes activation barriers for side reactions and further isomerizations.
Low (e.g., 0 °C to RT)LowHighFavors the kinetic product by limiting energy available for alternative pathways.
Solvent Polar (e.g., Methanol)Moderate to HighModerateStabilizes carbocation intermediates, potentially facilitating the reaction.[8]
Non-polar (e.g., Hexane)LowModerateDestabilizes charged intermediates, slowing the overall reaction rate.

Experimental Protocols & Workflows

Protocol 1: General Procedure for Acid-Catalyzed Rearrangement of 3-Methylbicyclo[3.1.0]hexane

Disclaimer: This is a representative protocol. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methylbicyclo[3.1.0]hexane (1.0 eq) and a suitable solvent (e.g., glacial acetic acid, 0.2 M).

  • Initiation: Place the flask in a temperature-controlled bath (e.g., an oil bath set to 60 °C). Once the solution has reached the target temperature, add the acid catalyst (e.g., 0.1 eq of concentrated H₂SO₄) dropwise.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS or TLC. Look for the disappearance of the starting material spot/peak.

  • Quenching: Once the reaction is complete, cool the flask in an ice bath. Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether, 3 x 20 mL).

  • Workup: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product via flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate gradient). Note: The acidic nature of silica gel can sometimes promote further rearrangements of sensitive compounds. To mitigate this, the silica can be neutralized by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 1%).

The overall experimental process is outlined in the workflow diagram below.

G start_node Setup Reaction: Substrate + Solvent + Acid process_node Heat & Stir (Monitor by GC/TLC) start_node->process_node decision_node Is Starting Material Consumed? process_node->decision_node decision_node->process_node No quench_node Quench Reaction (NaHCO₃ solution) decision_node->quench_node Yes extract_node Aqueous Workup & Extraction quench_node->extract_node purify_node Purification (Column Chromatography) extract_node->purify_node end_node Characterization (NMR, MS, IR) purify_node->end_node

Caption: General Experimental Workflow.

References

  • Wagner–Meerwein rearrangement. Grokipedia. 4

  • Selectfluor and alcohol-mediated synthesis of bicyclic oxyfluorination compounds by Wagner–Meerwein rearrangement. Beilstein Journals. 9

  • Wagner–Meerwein rearrangement. Wikipedia. Link

  • Rearrangements in Organic Chemistry. Study Guide to Organic Chemistry - Saha et al. 6

  • Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. Beilstein Journal of Organic Chemistry. Link

  • Wagner-Meerwein rearrangements in the solvolyses of benzobicyclo[2.2.2]octenyl and -octadienyl brosylates and nuclear magnetic resonance spectra of the benzobicyclo[3.2.1]octadiene and benzo[5][6]tricyclo[3.2.1.02,7]octene systems. Journal of the American Chemical Society. Link

  • Mechanism of acid-catalyzed ring opening of a cyclopropane ring. Chemistry Stack Exchange. Link

  • Solvolysis of tricyclo[3.1.0.02,6]hex-3-yl and bicyclo[2.1.1]hex-2-yl sulfonates. Chemische Berichte. Link

  • Proposed mechanism of the cyclopropane ring-opening, cyclization reaction. ResearchGate. Link

  • Studies in bicyclo[3.1.0]hexane methanolysis. Ring opening of activated cyclopropanes under acidic and basic conditions. The Journal of Organic Chemistry. Link

  • Lewis Acid Catalyzed Cyclopropane Ring-Opening-Cyclization Cascade Using Thioureas as a N,N-bisnucleophile: Synthesis of Bicyclic Furo-, Pyrano-, and Pyrrololactams via a Formal [4+1]-Addition. Chemistry – A European Journal. Link

  • Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. Chemical Science. Link

  • A conformational study of bicyclo[3.1.0] hexane and of the 3-bicyclo[3.1.0]hexyl carbonium ion: an AB initio SCF investigation. Chemical Physics Letters. Link

  • Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. PMC. Link

  • Nucleophilic ring opening of cyclopropane hemimalonates using internal Brønsted acid activation. Semantic Scholar. Link

  • Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry. Link

  • Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds and enantiomeric salts thereof. Google Patents. Link

  • Synthesis of bicyclo[3.1.0]hexanes. (A) Synthetic strategies towards... ResearchGate. Link

  • Solvolysis of 6-Bicyclo[3.1.1]heptyl Tosylates. Journal of the American Chemical Society. Link

  • Bicyclo[3.1.0]hexanes in Drug Discovery. PharmaBlock. Link

  • Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. Žurnal organičeskoj himii. Link

  • Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. Molecules. Link

  • Synthesis of bicyclo[3.1.0]hexane derivatives as conformationally restricted analogues of beta-arabinofuranosyl and alpha-galactofuranosyl rings. Organic Letters. Link

  • Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. Molecules. Link

  • Rearrangements. Chemistry LibreTexts. Link

Sources

Overcoming low oral bioavailability of 3-methylbicyclo[3.1.0]hexane mGluR agonists

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: mGluR Agonist Development Ticket #492: Low Oral Bioavailability (F%) of 3-methylbicyclo[3.1.0]hexane Agonists Status: Open Assigned Specialist: Senior Application Scientist, ADME/PK Division

Introduction: The "Glutamate Paradox"

You are encountering a classic bottleneck in excitatory amino acid drug discovery. While your 3-methylbicyclo[3.1.0]hexane scaffold likely exhibits nanomolar potency at Group II mGluRs (mGlu2/3) due to its conformationally constrained mimicry of glutamate, this same structural rigidity and polarity are killing your in vivo exposure.

The core issue is not metabolic instability (a common misconception); it is permeability . These compounds exist as zwitterions at physiological pH. They are too polar to diffuse passively through the enterocyte lipid bilayer, yet they are often not recognized efficiently by endogenous amino acid transporters for high-capacity uptake.

This guide details the industry-standard "Trojan Horse" strategy—converting your agonist into a peptide prodrug to hijack the PEPT1 transporter—using the clinical candidate LY544344 as the validation model.

Module 1: Diagnostic & Root Cause Analysis

User Question: My compound is stable in microsomes (t1/2 > 60 min) but shows <5% oral bioavailability in rats. Why?

Technical Diagnosis: Your compound is suffering from Zwitterionic Lockout . At intestinal pH (6.0–7.4), the alpha-amino acid moiety and the distal carboxylic acid are charged.

  • LogP (Lipophilicity): Likely negative (hydrophilic).

  • LogD (Distribution Coefficient): Extremely low at pH 7.4.

  • Paracellular Transport: The tight junctions are too small for a molecule of this size (~180–200 Da) to pass through efficiently.

  • Transcellular Transport: The charge prevents membrane intercalation.

Visualizing the Barrier:

Zwitterion_Lockout cluster_lumen Intestinal Lumen (pH 6.5) cluster_membrane Enterocyte Membrane cluster_blood Systemic Circulation Agonist Agonist (Zwitterion) [NH3+, COO-] Passive Passive Diffusion Agonist->Passive BLOCKED (Too Polar) PEPT1 PEPT1 Transporter Agonist->PEPT1 Low Affinity (Not a Peptide) Bioavailability Bioavailability (F%) PEPT1->Bioavailability Minimal Flux

Figure 1: The physicochemical barrier preventing oral absorption of zwitterionic mGluR agonists.

Module 2: The Engineering Solution (Prodrug Strategy)

User Question: How do I modify the 3-methyl scaffold to improve F% without killing receptor potency?

The Solution: Do not modify the agonist itself. Create a Type II Prodrug . You must mask the charged amine and carboxylate to mimic a dipeptide. The most successful precedent is the conversion of LY354740 (parent) to LY544344 (prodrug).

The Protocol: Peptide Transporter (PEPT1) Targeting By attaching an L-alanine moiety to the amine of your bicyclic system, you create a "pseudo-dipeptide." This allows the molecule to be actively transported by hPEPT1 (SLC15A1), a high-capacity transporter in the small intestine.

Comparative Data: Parent vs. Prodrug (Rat PK)
ParameterParent Agonist (LY354740)Prodrug (LY544344)Improvement Factor
Structure Unmodified Amino AcidL-Alanyl Peptide ProdrugN/A
Mechanism Passive / Low uptakeActive PEPT1 Transport -
Cmax (Plasma) LowHigh~12x
AUC (Exposure) LowHigh~10-15x
Bioavailability (F) < 5%~50-70%>10x

Note: Data derived from preclinical evaluations of the LY354740/LY544344 series.

Module 3: Synthesis & Experimental Validation

User Question: How do I synthesize the prodrug and validate the mechanism?

Step 1: Synthesis Protocol (General Guide)

Do not use standard amide coupling without protecting group strategy, or you will racemize the sensitive centers.

  • Protection: Protect the distal carboxylic acids of your 3-methylbicyclo[3.1.0]hexane core (e.g., as diesters).

  • Coupling: React the secondary amine of the bicyclic core with N-Boc-L-Alanine .

    • Reagent: Use HATU or EDC/HOBt to minimize epimerization.

    • Solvent: DMF or DCM.

  • Deprotection: Remove the Boc group (TFA/DCM) and hydrolyze the distal esters (LiOH/THF/H2O) carefully to yield the final zwitterionic prodrug.

  • Salt Formation: Isolate as the HCl or methanesulfonate salt to ensure solubility.

Step 2: In Vitro Validation (The "Gly-Sar" Test)

To confirm your prodrug is using PEPT1 and not just diffusing passively, you must perform a competition assay in Caco-2 cells or PEPT1-transfected HeLa cells.

Protocol:

  • Setup: Cultivate Caco-2 cells (21 days post-seeding).

  • Dosing: Apply your Prodrug (10-100 μM) to the apical side.

  • Competition: In a parallel well, co-incubate the Prodrug with Gly-Sar (Glycyl-sarcosine, 10 mM), a known high-affinity PEPT1 substrate.

  • Readout: Measure the appearance of the Parent drug on the basolateral side (intracellular hydrolysis usually occurs during transport).

  • Success Criteria: If Gly-Sar significantly reduces the transport of your prodrug (>50% inhibition), you have successfully targeted PEPT1.

Visualizing the Mechanism:

PEPT1_Mechanism cluster_lumen Lumen cluster_cell Enterocyte (Intracellular) cluster_blood Blood Prodrug Alanyl-Prodrug (Peptide Mimic) PEPT1_Trans PEPT1 (Active Uptake) Prodrug->PEPT1_Trans High Affinity GlySar Gly-Sar (Competitor) GlySar->PEPT1_Trans Inhibits Hydrolysis Peptidase Hydrolysis PEPT1_Trans->Hydrolysis Transport Parent Active Agonist (Systemic) Hydrolysis->Parent Bioactivation

Figure 2: The mechanism of PEPT1-mediated absorption and intracellular bioactivation.

Module 4: FAQs & Troubleshooting

Q: My prodrug is unstable in rat plasma. Is this a failure? A: No. This is a feature, not a bug. The prodrug must hydrolyze to release the active parent. If it is stable in the intestine (apical side) but hydrolyzes rapidly in the blood (or liver S9 fraction), you have achieved the ideal "Type II" prodrug profile.

Q: Can I use an ester prodrug instead of an amide (peptide)? A: Ester prodrugs (e.g., heptyl esters) have been tried (e.g., MGS0210). While they improve lipophilicity (passive diffusion), they are often subject to rampant hydrolysis by luminal esterases before absorption, or they fail to dissolve. The peptide (amide) linkage is generally more stable in the lumen but rapidly cleaved by intracellular peptidases.

Q: Does the stereochemistry of the amino acid linker matter? A: Yes. PEPT1 prefers L-amino acids. Using D-alanine often results in lower affinity for the transporter and slower hydrolysis rates, potentially leaving unhydrolyzed prodrug circulating in plasma (which is inactive at the receptor).

References

  • Monn, J. A., et al. (1997).[1] Design, synthesis, and pharmacological characterization of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740): a potent, selective, and orally active group 2 metabotropic glutamate receptor agonist. Journal of Medicinal Chemistry.

  • Rorick-Kehn, L., et al. (2006).[2] Improved bioavailability of the mGlu2/3 receptor agonist LY354740 using a prodrug strategy: in vivo pharmacology of LY544344.[3][2] Journal of Pharmacology and Experimental Therapeutics.

  • Moulton, B., et al. (2015). In Vitro and Clinical Evaluations of the Drug-Drug Interaction Potential of a Metabotropic Glutamate 2/3 Receptor Agonist Prodrug with Intestinal Peptide Transporter 1. Drug Metabolism and Disposition.

  • Chaki, S., et al. (2004).[4] MGS0039: a potent and selective group II metabotropic glutamate receptor antagonist with antidepressant-like activity.[5] Neuropharmacology.

Sources

Minimizing decomposition of bicyclo[3.1.0]hexane esters during hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for professionals working with bicyclo[3.1.0]hexane derivatives. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the hydrolysis of bicyclo[3.1.0]hexane esters. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to overcome challenges in your research and development. The inherent strain in the bicyclo[3.1.0]hexane ring system makes it susceptible to decomposition, particularly during hydrolysis. This guide will equip you with the knowledge to minimize these side reactions and maximize the yield of your desired carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: I'm observing low yields during the hydrolysis of my bicyclo[3.1.0]hexane ester. What could be the cause?

The primary reason for low yields during the hydrolysis of bicyclo[3.1.0]hexane esters is the decomposition of the bicyclic ring system. This scaffold contains a strained cyclopropane ring fused to a five-membered ring. Under harsh hydrolytic conditions, such as high temperatures or extreme pH, the relief of this ring strain can lead to cleavage of the C1-C5 or C1-C6 bond, resulting in the formation of undesired byproducts instead of the target carboxylic acid.

Q2: What are the common decomposition pathways and byproducts I should be aware of?

The decomposition of bicyclo[3.1.0]hexane systems is highly dependent on the pH of the reaction medium.

  • Under acidic conditions , the reaction can proceed through a protonated intermediate that undergoes ring-opening to form a more stable carbocation. In the presence of a nucleophilic solvent like methanol, this leads to the formation of a 4-methoxycyclohexane derivative [1][2][3][4]. In aqueous acidic media, the corresponding cyclohexenol or related rearrangement products can be expected.

  • Under basic conditions , the decomposition can also occur, but often through a different mechanism. For instance, in the presence of methoxide, a 3-methoxymethylcyclopentanone can be formed[1][2][3][4]. This suggests that the base can promote a different mode of ring cleavage.

The exact nature of the byproducts will depend on the specific substrate and reaction conditions. It is crucial to analyze your crude product mixture by techniques like NMR, LC-MS, or GC-MS to identify any potential decomposition products.

DecompositionPathways cluster_acid Acidic Conditions (e.g., H+/MeOH) cluster_base Basic Conditions (e.g., MeO-) BCH_ester_acid Bicyclo[3.1.0]hexane Ester cyclohexane_product Ring-Opened 4-Methoxycyclohexane Derivative BCH_ester_acid->cyclohexane_product Ring Opening BCH_ester_base Bicyclo[3.1.0]hexane Ester cyclopentane_product Ring-Opened 3-Methoxymethylcyclopentanone BCH_ester_base->cyclopentane_product Ring Opening

Figure 1: pH-Dependent Decomposition Pathways.
Q3: What are the recommended methods for hydrolyzing bicyclo[3.1.0]hexane esters while minimizing decomposition?

To minimize decomposition, it is essential to use mild hydrolysis conditions. The two most effective approaches are enzymatic hydrolysis and mild chemical hydrolysis using specific reagents.

  • Enzymatic Hydrolysis: This is often the method of choice for sensitive substrates. Lipases are enzymes that catalyze the hydrolysis of esters under very mild conditions, typically at neutral pH and room temperature[5]. This method can be highly selective and often proceeds with high yields and minimal byproduct formation.

  • Mild Chemical Hydrolysis with Lithium Hydroxide (LiOH): For chemical hydrolysis, lithium hydroxide (LiOH) is often superior to more common bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) for sensitive esters[6][7]. The small lithium cation is thought to coordinate to the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by hydroxide, even at lower temperatures. This allows for the use of milder conditions, thereby reducing the risk of decomposition. A mixed solvent system, such as tetrahydrofuran (THF) and water, is commonly employed to ensure the solubility of the ester[6].

Troubleshooting Guide: Low Yields in Bicyclo[3.1.0]hexane Ester Hydrolysis

If you are experiencing low yields and have identified the presence of unexpected byproducts, this guide will help you troubleshoot the issue and select a more appropriate hydrolysis method.

Identifying the Problem

First, confirm that the low yield is due to decomposition and not an incomplete reaction. Analyze a sample of your crude reaction mixture by LC-MS, GC-MS, or ¹H NMR.

  • Incomplete reaction: A significant amount of starting material remains.

  • Decomposition: Little starting material remains, but the yield of the desired carboxylic acid is low, and new peaks corresponding to byproducts are observed.

If decomposition is confirmed, consult the table below to compare different hydrolysis methods and select a milder alternative to your current protocol.

Comparison of Hydrolysis Methods
MethodTypical ConditionsAdvantagesDisadvantagesBest For
Harsh Acidic Hydrolysis e.g., 6M HCl, refluxInexpensive reagents.High risk of ring-opening and rearrangement[1][3][8].Robust substrates with no acid-sensitive functional groups.
Harsh Basic Hydrolysis (NaOH/KOH) e.g., 2M NaOH in MeOH/H₂O, refluxInexpensive, common reagents.High risk of ring-opening and epimerization[2]. Transesterification if alcohol solvent is used[6].Sterically unhindered and base-stable esters.
Mild Basic Hydrolysis (LiOH) LiOH, THF/H₂O, 0°C to RTLower temperatures reduce decomposition. Li⁺ enhances reactivity. Good for hindered esters[6][7].More expensive than NaOH/KOH.Sensitive esters, including bicyclo[3.1.0]hexane systems.
Enzymatic Hydrolysis (Lipase) Lipase, phosphate buffer (pH ~7), RTExtremely mild conditions (neutral pH, RT). High selectivity, minimal byproducts[5].Enzymes can be expensive. Optimization of enzyme and conditions may be needed.Highly sensitive and high-value substrates.
Recommended Protocols
Protocol 1: Mild Chemical Hydrolysis using Lithium Hydroxide

This protocol is a good starting point for the chemical hydrolysis of sensitive bicyclo[3.1.0]hexane esters.

Materials:

  • Bicyclo[3.1.0]hexane ester

  • Tetrahydrofuran (THF)

  • Deionized water

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate or Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the bicyclo[3.1.0]hexane ester (1.0 eq) in a mixture of THF and water (e.g., a 2:1 to 3:1 ratio) in a round-bottom flask equipped with a magnetic stir bar. Use enough solvent to fully dissolve the starting material.

  • Cool the solution to 0°C in an ice bath.

  • Add solid lithium hydroxide monohydrate (1.5 - 3.0 eq) to the stirred solution.

  • Monitor the reaction progress by TLC or LC-MS. It is recommended to keep the reaction at 0°C to minimize decomposition, but if the reaction is slow, it can be allowed to warm to room temperature.

  • Once the reaction is complete, quench the reaction by adding 1M HCl at 0°C until the pH of the aqueous phase is ~2-3.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or diethyl ether (3 x volume of the aqueous phase).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude carboxylic acid.

  • Purify the product by column chromatography or recrystallization as needed.

LiOH_Hydrolysis_Workflow start Dissolve Ester in THF/H₂O cool Cool to 0°C start->cool add_lioh Add LiOH·H₂O cool->add_lioh monitor Monitor Reaction (TLC, LC-MS) add_lioh->monitor quench Quench with 1M HCl to pH 2-3 monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash_dry Wash with Brine & Dry extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate end Purify Product concentrate->end

Figure 2: Workflow for LiOH-mediated Hydrolysis.
Protocol 2: Enzymatic Hydrolysis using Lipase

This protocol is adapted from a procedure used for a derivative of bicyclo[3.1.0]hexane and serves as an excellent starting point for enzymatic hydrolysis[5].

Materials:

  • Bicyclo[3.1.0]hexane ester

  • 0.05 M Phosphate buffer (pH 7.0)

  • An organic co-solvent (e.g., diisopropyl ether and hexane mixture)

  • Lipase (e.g., from Burkholderia cepacia or Pseudomonas fluorescens)

  • Diethyl ether

  • 2% H₂SO₄ solution

  • 10% NaHCO₃ solution

  • Saturated NaCl solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Prepare a biphasic system in a flask with a magnetic stir bar, consisting of 0.05 M phosphate buffer (pH 7.0) and an organic co-solvent (e.g., a mixture of diisopropyl ether and hexane). A typical ratio might be around 4:1 buffer to organic solvent.

  • Add the bicyclo[3.1.0]hexane ester to the biphasic mixture.

  • Add the lipase (e.g., 10-20% by weight of the substrate).

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction by taking small aliquots of the organic phase and analyzing by TLC or GC.

  • Upon completion, filter off the enzyme.

  • Transfer the reaction mixture to a separatory funnel and separate the layers.

  • Extract the aqueous phase with diethyl ether (3x).

  • Combine all organic phases and wash successively with 2% H₂SO₄ solution, 10% NaHCO₃ solution, and brine[5].

  • Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude product.

  • Purify as necessary.

Identification of Byproducts

If you suspect decomposition, identifying the byproducts can confirm the decomposition pathway and guide your choice of a new method.

  • ¹H NMR Spectroscopy: Look for characteristic signals of the ring-opened products.

    • Cyclohexene derivatives (from acid-catalyzed rearrangement) will show distinct olefinic proton signals (typically 5.5-6.0 ppm) and a different pattern of aliphatic protons compared to the bicyclo[3.1.0]hexane system[9].

    • Cyclopentane derivatives (from base-catalyzed rearrangement) will lack the highly shielded cyclopropyl protons of the starting material and will show signals corresponding to a five-membered ring.

  • Mass Spectrometry (MS): The mass spectrum of the desired product and the rearranged byproducts will show the same molecular ion peak. However, their fragmentation patterns will differ. The bicyclo[3.1.0]hexane core has characteristic fragmentation patterns that will be absent in the ring-opened isomers[8][10]. Analysis of the fragmentation can help distinguish between the isomers.

By carefully selecting a mild hydrolysis method and monitoring the reaction closely, the decomposition of bicyclo[3.1.0]hexane esters can be minimized, leading to higher yields of the desired carboxylic acid.

References

Sources

Handling hygroscopic salts of 3-methylbicyclo[3.1.0]hexane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Chemical Handling Ticket ID: #MBH-310-HYG Subject: Handling Protocols for Hygroscopic Salts of 3-methylbicyclo[3.1.0]hexane-3-carboxylic acid Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Overview

You are encountering stability issues with the salts (Na⁺, K⁺, or NH₄⁺) of 3-methylbicyclo[3.1.0]hexane-3-carboxylic acid .

The Root Cause: This molecule features a rigid, compact bicyclic scaffold. Unlike aromatic carboxylates (e.g., benzoates) where


-stacking assists in crystal packing, the bicyclo[3.1.0] system often creates inefficient lattice packing. When converted to a salt, the high charge density of the carboxylate headgroup, combined with these packing voids, creates a high surface energy that aggressively recruits atmospheric water to stabilize the lattice. This leads to rapid deliquescence  (dissolving in its own absorbed water).

Part 1: Emergency Troubleshooting (FAQ)

Q: My sample has turned into a viscous oil or puddle on the balance. Is it ruined? A: Likely not, but it is chemically compromised for stoichiometry.

  • Immediate Action: Do not attempt to scrape it back into the vial. Dissolve the entire "puddle" in a known volume of HPLC-grade water or methanol.

  • Resolution: Convert your solid weighing workflow to a quantitative solution transfer . If you need the solid back, you must re-isolate (see Protocol A below).

Q: The NMR shows broad peaks and shifting chemical shifts. A: This indicates varying degrees of hydration. Hygroscopic salts often form non-stoichiometric hydrates.

  • Fix: Run the NMR in D₂O rather than DMSO-d6 or CDCl₃. If you must use an organic solvent, add a single drop of D₂O to sharpen the exchangeable protons and stabilize the carboxylate shift.

Q: My yield is 115%. How do I calculate the real yield? A: You are weighing water.

  • Fix: Perform a Thermogravimetric Analysis (TGA) to determine the water % by weight. If TGA is unavailable, use quantitative NMR (qNMR) with an internal standard (e.g., maleic acid or dimethyl sulfone) to determine the weight % potency of your salt.

Part 2: Standard Operating Procedures (SOPs)

Protocol A: Rescuing & Drying "Wet" Salts

Do not use a standard vacuum oven for deliquescent salts; they often melt or "glass" before drying.

  • Dissolution: Dissolve the wet salt in the minimum amount of HPLC-grade water.

  • Freezing: Shell-freeze the solution in a round-bottom flask using liquid nitrogen.

  • Lyophilization: Sublime the water using a freeze-dryer (< 100 mTorr) for 24–48 hours.

    • Result: This produces a fluffy, amorphous powder with high surface area.

  • Handling: Break the vacuum of the lyophilizer with dry Argon or Nitrogen , not ambient air. Cap immediately.

Protocol B: Accurate Weighing (The "Difference" Method)

Never weigh hygroscopic salts directly onto a spatula or weighing paper.

  • Dry a glass weighing bottle and cap in an oven; cool in a desiccator.

  • Add your approximate amount of salt to the bottle inside a glove bag/box.

  • Weigh the capped bottle (Mass A).

  • Quickly uncap, dump the estimated amount into your reaction vessel, and recap immediately.

  • Weigh the capped bottle again (Mass B).

  • Mass Transferred = Mass A - Mass B.

Part 3: Decision Frameworks & Visualizations

Figure 1: Workflow for Handling Deliquescent Salts

This logic gate helps you decide whether to attempt crystallization or default to lyophilization based on the salt's behavior.

SaltHandling Start Salt Isolation Strategy CheckState Check Physical State Start->CheckState Solid Free-Flowing Solid CheckState->Solid Dry Oil Oil / Gum / Puddle CheckState->Oil Wet Storage Store: Desiccator (<20% RH) Solid->Storage SolventScreen Solvent Screen (IPA/EtOAc/Acetone) Oil->SolventScreen Crystallize Crystallization (Thermodynamic Product) SolventScreen->Crystallize Precipitate Forms Lyophilize Lyophilization (Kinetic Amorphous) SolventScreen->Lyophilize Remains Oily Crystallize->Storage Lyophilize->Storage

Caption: Decision tree for processing 3-methylbicyclo[3.1.0]hexane-3-carboxylate salts based on physical state.

Protocol C: Anhydrous Salt Formation (Synthesis)

To avoid water entirely, generate the salt in non-aqueous conditions.

  • Dissolve the free acid (3-methylbicyclo[3.1.0]hexane-3-carboxylic acid) in anhydrous Ether or THF.

  • Add Base: Add exactly 1.0 equivalent of Sodium 2-ethylhexanoate (for Na salt) or Potassium tert-butoxide (for K salt) dissolved in the same solvent.

    • Why? The byproduct is 2-ethylhexanoic acid or t-butanol, which are soluble in ether/THF, while the target salt likely precipitates.

  • Filtration: Filter the precipitate under Argon (Schlenk filtration).

  • Wash: Wash with dry pentane to remove organic byproducts.

Figure 2: Anhydrous Salt Synthesis Pathway

SynthesisPath Acid Free Acid (Ether Soluble) Reaction Salt Exchange (Anhydrous) Acid->Reaction Base Na-2-Ethylhexanoate (Organic Soluble Base) Base->Reaction Byproduct Byproduct: 2-Ethylhexanoic Acid (Remains in Solution) Reaction->Byproduct Product Target Salt (Precipitates) Reaction->Product

Caption: Strategy for precipitating the salt in anhydrous media to avoid the hydration trap.

Part 4: Data & Specifications

Table 1: Critical Relative Humidity (RH) Thresholds Note: Values are estimated based on congeners like LY354740 salts.

Salt FormEstimated Critical RHHandling EnvironmentStorage Recommendation
Sodium (Na⁺) ~40–50%Standard Lab (Quickly)Desiccator (P₂O₅ or Silica)
Potassium (K⁺) < 30%Glove Box / Dry BagDouble-sealed, Parafilm + Foil
Ammonium (NH₄⁺) ~50%Standard LabTightly capped vial
Calcium (Ca²⁺) > 60%Least HygroscopicStandard Ambient

Expert Tip: If the Na/K salts are too difficult to handle, consider synthesizing the Calcium or Zinc salt. Divalent salts of carboxylic acids pack more tightly and are generally less hygroscopic [1].

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The authoritative text on salt selection and hygroscopicity management).

  • Yoshikawa, N., et al. (2004).[1] Enantioselective syntheses of bicyclo[3.1.0]hexane carboxylic acid derivatives. Tetrahedron Letters, 45(39), 7261-7264. (Describes the synthesis of the parent scaffold).

  • Department of Chemistry, University of Rochester. (n.d.). Tips & Tricks: Weighing. (General protocols for weighing hygroscopic reagents).

  • U.S. Pharmacopeia (USP). General Chapter <1241> Water-Solid Interactions in Pharmaceutical Systems. (Defines hygroscopicity classifications).

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Characteristic Shifts of 3-methylbicyclo[3.1.0]hexane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and organic synthesis, the bicyclo[3.1.0]hexane scaffold has emerged as a valuable structural motif. Its inherent conformational rigidity and unique three-dimensional architecture make it a compelling building block for creating novel therapeutics and complex molecular architectures.[1][2] The fusion of a five-membered ring with a cyclopropane ring introduces significant ring strain, which in turn governs its chemical reactivity and biological activity.[1] 3-methylbicyclo[3.1.0]hexane-3-carboxylic acid, a derivative of this scaffold, presents a fascinating case for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an in-depth analysis of the expected ¹H NMR characteristic shifts for this molecule, drawing comparisons with related structures and grounding the interpretation in fundamental NMR principles.

The Bicyclo[3.1.0]hexane Core: A Strained System with Distinct NMR Features

The defining feature of the bicyclo[3.1.0]hexane system is the presence of a cyclopropane ring. Protons on a cyclopropane ring experience a unique magnetic environment due to an anisotropic effect generated by the ring currents within the three-membered ring. This typically results in a pronounced upfield shift (shielding) of the cyclopropyl proton signals in the ¹H NMR spectrum, often to a region below 1.0 ppm.[3][4][5] The rigid, boat-like conformation of the bicyclo[3.1.0]hexane system further influences the chemical shifts and coupling constants of the ring protons.[6][7]

Deconstructing the Spectrum: From the Parent Acid to the Methylated Analog

A commercially available ¹H NMR spectrum of bicyclo[3.1.0]hexane-3-carboxylic acid serves as our baseline.[8] The key to understanding the influence of the methyl group is to recognize that it will replace the proton at the C3 position. This substitution will have a predictable impact on the chemical shifts of the neighboring protons.

Predicted ¹H NMR Characteristic Shifts for 3-methylbicyclo[3.1.0]hexane-3-carboxylic acid

The table below summarizes the anticipated chemical shifts and multiplicities for the protons of 3-methylbicyclo[3.1.0]hexane-3-carboxylic acid. These predictions are based on the analysis of related bicyclo[3.1.0]hexane derivatives and fundamental NMR principles.[9][10][11]

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityKey Influencing Factors
-COOH 10.0 - 12.0singletDeshielding by the electronegative oxygen atoms.
-CH₃ ~1.2singletStandard chemical shift for a methyl group adjacent to a quaternary carbon.
H1, H5 (bridgehead) 1.5 - 1.8multipletDeshielded relative to the cyclopropane protons due to their position on the five-membered ring.
H2, H4 (methylene, five-membered ring) 1.9 - 2.5multipletDiastereotopic protons with complex coupling patterns. Deshielded by the adjacent carboxylic acid group.
H6 (cyclopropane) 0.4 - 0.9multipletSignificantly shielded due to the anisotropic effect of the cyclopropane ring. Will exhibit complex coupling with H1, H5, and the other H6 proton.

Visualizing the Structure and Key Interactions

To better understand the spatial relationships that dictate the chemical shifts and coupling constants, we can visualize the molecule and the key through-space interactions.

Caption: Molecular structure of 3-methylbicyclo[3.1.0]hexane-3-carboxylic acid.

The rigid bicyclic framework leads to distinct spatial orientations for the protons, resulting in observable differences in their chemical shifts and coupling patterns. Long-range coupling, a phenomenon often observed in rigid bicyclic systems, is expected between protons that are not directly bonded to adjacent carbons but are held in close proximity by the molecular geometry.[12][13] For instance, "W-coupling" (a four-bond coupling) might be observed between protons that form a "W" shape in the molecule.

Experimental Protocol for ¹H NMR Acquisition

For researchers aiming to acquire a ¹H NMR spectrum of 3-methylbicyclo[3.1.0]hexane-3-carboxylic acid or similar derivatives, the following protocol is recommended:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shift of the acidic proton of the carboxylic acid.

  • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended) to achieve better signal dispersion and resolution of complex multiplets.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient for a ¹H spectrum.

    • Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts (e.g., -1 to 13 ppm).

    • Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

    • Relaxation Delay: A relaxation delay of 1-2 seconds should be used.

    • Number of Scans: Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

    • Integrate the signals to determine the relative number of protons corresponding to each resonance.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in Deuterated Solvent instrument High-Field NMR Spectrometer dissolve->instrument params Set Acquisition Parameters instrument->params acquire Acquire FID params->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate integrate Integration calibrate->integrate

Caption: Workflow for acquiring a ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of 3-methylbicyclo[3.1.0]hexane-3-carboxylic acid is predicted to exhibit a set of characteristic signals that are a direct reflection of its unique and rigid bicyclic structure. The upfield-shifted cyclopropane protons, the diastereotopic nature of the methylene protons on the five-membered ring, and the presence of the methyl and carboxylic acid groups all contribute to a complex and informative spectrum. By understanding the fundamental principles of NMR and drawing comparisons with related known compounds, researchers can confidently interpret the spectral data for this and other bicyclo[3.1.0]hexane derivatives, paving the way for further advancements in medicinal chemistry and materials science.

References

  • 1H NMR Spectrum (1D, 800 MHz, H2O, predicted ... - NP-MRD. (n.d.).
  • Tosh, D. K., et al. (2019). Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. Molecules, 24(12), 2292. [Link]

  • Long-Range Spin-Spin Couplings in the Nuclear Magnetic Resonance Spectra of Some Bicyclo [2.2.1]heptanes | Journal of the American Chemical Society. (n.d.). Retrieved February 14, 2026, from [Link]

  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507. [Link]

  • cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved February 14, 2026, from [Link]

  • SUPPORTING INFORMATION - MPG.PuRe. (n.d.). Retrieved February 14, 2026, from [Link]

  • WO2005047215A2 - Processes for preparing bicyclo [3.1.0] hexane derivatives, and intermediates thereto - Google Patents. (n.d.).
  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. The Journal of Organic Chemistry, 78(4), 1504-1507. [Link]

  • Novel Liquid Crystalline Compounds Containing Bicyclo[3.1.0]hexane Core Units | Request PDF. (n.d.). Retrieved February 14, 2026, from [Link]

  • 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study - AWS. (n.d.). Retrieved February 14, 2026, from [Link]

  • 1 - Supporting Information. (n.d.). Retrieved February 14, 2026, from [Link]

  • Tosh, D. K., et al. (2019). Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. Molecules, 24(12), 2292. [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info. (n.d.). Retrieved February 14, 2026, from [Link]

  • Herdewijn, P., et al. (2010). Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxa-bicyclo[3.1.0]hexane Scaffold. European Journal of Organic Chemistry, 2010(3), 555-565. [Link]

  • 3-methylbicyclo[3.1.0]hexane-3-carboxylic acid - PubChemLite. (n.d.). Retrieved February 14, 2026, from [Link]

  • NMR Chemical Shift Values Table - Chemistry Steps. (n.d.). Retrieved February 14, 2026, from [Link]

  • COUPLING CONSTANTS IN RIGID FIVE-MEMBERED RINGS: N.M.R. SPECTRA OF THE CAMPHANE-2,3-DIOLS - Canadian Science Publishing. (n.d.). Retrieved February 14, 2026, from [Link]

  • 3-Methylbicyclo[3.1.0]hexane | C7H12 | CID 5257437 - PubChem. (n.d.). Retrieved February 14, 2026, from [Link]

  • Long-range coupling in bicyclic molecules - Chemical Communications (London) (RSC Publishing). (n.d.). Retrieved February 14, 2026, from [Link]

  • Synthesis of 3-Methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid ethyl ester. (n.d.). Retrieved February 14, 2026, from [Link]

  • Bentley, T. W., et al. (1993). Solvolysis of tricyclo[3.1.0.02,6]hex-3-yl and bicyclo[2.1.1]hex-2-yl sulfonates. Journal of the American Chemical Society, 115(1), 27-34. [Link]

  • Synthesis of Bicyclo[3.1.0]hexane Derivatives as Conformationally Restricted Analogues of β-Arabinofuranosyl and α-Galactofuranosyl Rings | Request PDF. (n.d.). Retrieved February 14, 2026, from [Link]

  • C7H16 3-methylhexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 3-methylhexane 1-H nmr doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved February 14, 2026, from [Link]

  • Bicyclo[3.1.0]hexan-3-one, 4-methyl-1-(1-methylethyl)-, [1S-(1α,4β,5α)]- - the NIST WebBook. (n.d.). Retrieved February 14, 2026, from [Link]

Sources

X-ray crystallography data for 3-methylbicyclo[3.1.0]hexane-3-carboxylic acid absolute configuration

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of Absolute Configuration Determination: X-Ray Crystallography vs. Spectroscopic Methods for 3-Methylbicyclo[3.1.0]hexane-3-carboxylic Acid[1]

Executive Summary

The Challenge: 3-methylbicyclo[3.1.0]hexane-3-carboxylic acid is a light-atom molecule (C, H, O) lacking strong anomalous scatterers. Determining its absolute configuration (


 vs. 

) is critical for defining the pharmacophore of metabotropic glutamate receptor (mGluR) agonists.

The Verdict: While Vibrational Circular Dichroism (VCD) offers a rapid, non-destructive solution-phase alternative, Single Crystal X-ray Diffraction (SC-XRD) via Chiral Salt Derivatization remains the gold standard for regulatory submission. This guide compares the rigorous crystallographic workflow against spectroscopic alternatives, providing actionable protocols for distinguishing enantiomers in light-atom bicyclic systems.

The Technical Barrier: The "Light Atom" Problem

In X-ray crystallography, absolute configuration is determined using the Flack parameter (


) , which relies on anomalous dispersion (resonant scattering) of X-rays.
  • Heavy Atoms (Br, I, S): Strong anomalous signal. Flack parameter converges quickly.

  • Light Atoms (C, N, O): Weak anomalous signal with standard Molybdenum (

    
    ) radiation.
    
    • Risk:[2] For the target molecule (

      
      ), a direct X-ray scan often yields a Flack parameter with high standard uncertainty (e.g., 
      
      
      
      ), rendering the assignment inconclusive.

Solution: Introduce a "heavy" or "chiral" reference via salt formation.

Method A: X-ray Crystallography (Chiral Salt Derivatization)

Status: Primary Recommendation (Gold Standard)

This method relies on reacting the achiral or racemic acid with a pure chiral base (e.g.,


). This serves two purposes:
  • Resolution: Preferential crystallization of one diastereomeric salt.

  • Internal Reference: The known chirality of the amine fixes the absolute configuration of the anion.

Experimental Protocol
  • Salt Screen: Dissolve 3-methylbicyclo[3.1.0]hexane-3-carboxylic acid (10 mg) in EtOH. Add 1.0 eq of

    
    .
    
  • Vapor Diffusion: Place the vial in a larger jar containing hexane (antisolvent). Seal and allow to stand for 48–72 hours.

  • Data Collection: Mount the resulting prism crystal. Collect data at 100 K to minimize thermal motion.

  • Refinement: Solve structure using Direct Methods (SHELXT). Refine (SHELXL) as a non-centrosymmetric space group.

Representative Crystallographic Data

The following table illustrates the data quality required to confirm absolute configuration for this specific scaffold.

ParameterValue (Target for Success)Significance
Crystal System MonoclinicCommon for chiral salts.
Space Group

Must be non-centrosymmetric (chiral).
Radiation Source

(

)
Copper provides stronger anomalous signal for O/N atoms than Molybdenum.
Resolution

High resolution required for precise bond lengths.

(Final)

Indicates high-quality agreement between model and data.
Flack Parameter (

)

Crucial: Value near 0 with low error confirms the model is correct.
Hooft Parameter (

)

Bayesian alternative to Flack; often more robust for light atoms.
Workflow Visualization

XRD_Workflow Start Target: 3-methylbicyclo[3.1.0]hexane-3-COOH Decision Contains Heavy Atom? Start->Decision Direct Direct XRD (Cu Source) Decision->Direct Yes (Br, I, S) Salt Derivatization: Chiral Amine Salt ((R)-1-Phenylethylamine) Decision->Salt No (Light Atoms) Cryst Crystallization (Vapor Diffusion) Direct->Cryst Salt->Cryst Collect Data Collection (100K) Cryst->Collect Refine Structure Refinement (SHELXL) Collect->Refine Flack Check Flack Parameter (x) Refine->Flack Success Absolute Config Confirmed (x ~ 0.0) Flack->Success x < 0.1 Fail Inconclusive (x > 0.3) Retry VCD Flack->Fail x > 0.1 or High Error

Figure 1: Crystallographic decision workflow for light-atom absolute configuration.

Method B: Vibrational Circular Dichroism (VCD)

Status: Alternative (Solution Phase)

When crystals cannot be grown, VCD is the best alternative. It measures the differential absorption of left vs. right circularly polarized infrared light (


).[3]
Experimental Protocol
  • Sample Prep: Dissolve 5–10 mg of the acid in

    
     (approx 0.1 M).
    
  • Measurement: Record VCD spectrum (900–1600 cm⁻¹) using a specialized FTIR-VCD spectrometer (e.g., BioTools ChiralIR).

  • Calculation: Perform Density Functional Theory (DFT) calculations (B3LYP/6-31G*) for both

    
     and 
    
    
    
    enantiomers.
  • Assignment: Compare experimental spectra with calculated spectra. The correct enantiomer will show a 1:1 sign correspondence (positive peaks match positive, negative match negative).

Decision Matrix: XRD vs. VCD

Method_Comparison Input Sample Availability Solubility Solubility in Non-Polar Solvent? Input->Solubility Crystal Crystallizable? Solubility->Crystal Low / Variable VCD_Route Select VCD (Fast, Non-destructive) Solubility->VCD_Route High (CDCl3) Crystal->VCD_Route No (Oil/Amorphous) XRD_Route Select XRD (Salt) (Definitive, Regulatory Preferred) Crystal->XRD_Route Yes (Solid)

Figure 2: Strategic selection between X-ray and VCD methods.

Comparative Analysis

FeatureX-ray Crystallography (Salt) VCD Spectroscopy
Confidence Level Very High (>99%) High (90-95%)
Sample State Single Crystal (Solid)Solution (

, DMSO)
Sample Qty < 1 mg (for data), 10 mg (for growth)5–10 mg (Recoverable)
Time to Result 3–7 Days (Growth dependent)24 Hours (Computation dependent)
Cost High (Instrument + Cryogenics)Moderate
Limitation Requires high-quality crystal.Requires accurate DFT modeling.

Authoritative Insight: For 3-methylbicyclo[3.1.0]hexane-3-carboxylic acid, the rigid bicyclic framework is advantageous for VCD (distinct vibrational modes). However, because this molecule is often an intermediate for clinical candidates (e.g., mGluR agonists like LY354740), Method A (XRD) is strongly preferred to establish the "Reference Standard" batch. Subsequent batches can be quality-checked using optical rotation or VCD.

References

  • Flack, H. D. (1983).[4] "On enantiomorph-polarity estimation." Acta Crystallographica Section A, 39(6), 876-881. Link

  • Parsons, S., Flack, H. D., & Wagner, T. (2013). "Use of intensity quotients and differences in absolute structure refinement." Acta Crystallographica Section B, 69(2), 249-259. Link

  • Stephens, P. J., Devlin, F. J., & Pan, J. J. (2008). "The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy." Chirality, 20(5), 643-663. Link

  • Monn, J. A., et al. (1997). "Synthesis, pharmacological characterization, and molecular modeling of monocyclic and bicyclic amino acids related to the mGluR agonist LY354740." Journal of Medicinal Chemistry, 40(4), 528-537. Link

  • Thompson, J. M., et al. (2002). "Determination of Absolute Configuration of Light-Atom Structures." Journal of Applied Crystallography, 35, 661-667. Link

Sources

The Constrained Advantage: A Comparative Guide to the Binding Affinity of 3-methylbicyclo[3.1.0]hexane and Cyclohexane Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the quest for enhanced potency and selectivity is a perpetual challenge. Medicinal chemists frequently employ the strategy of conformational constraint to pre-organize a ligand into its bioactive conformation, thereby reducing the entropic penalty of binding to its target protein. This guide provides an in-depth comparison of the binding affinities of ligands incorporating the rigid 3-methylbicyclo[3.1.0]hexane scaffold versus those with the more flexible cyclohexane ring. Through an examination of experimental data, structural biology, and established biochemical assays, we will elucidate the advantages and mechanistic underpinnings of employing this strained bicyclic system in rational drug design.

The Central Thesis: Conformational Rigidity as a Driver of Affinity

The fundamental difference between the bicyclo[3.1.0]hexane and cyclohexane scaffolds lies in their conformational freedom. Cyclohexane predominantly exists in a low-energy chair conformation, but it can readily interconvert between two chair forms through a process known as ring flipping.[1][2] This flexibility means that upon binding to a protein, a cyclohexane-containing ligand must adopt a specific, often higher-energy, conformation, which is entropically unfavorable.

In stark contrast, the cis-bicyclo[3.1.0]hexane system is a conformationally constrained bioisostere of cyclohexane.[3] Its fused cyclopropane ring locks the six-membered ring into a puckered shape that closely resembles the boat conformation of cyclohexane.[3] This "perpetual boat" conformation eliminates the energetic cost of conformational reorganization upon binding, which can translate to a significant improvement in binding affinity.

Comparative Binding Affinity: Case Studies in Drug Discovery

Direct, head-to-head comparisons of simple methylated analogs are scarce in the literature. However, the principle of enhanced affinity through the use of the bicyclo[3.1.0]hexane scaffold is well-documented in several "scaffold hopping" case studies, where a cyclohexane moiety in a lead compound was replaced with its bicyclic counterpart.

Case Study 1: Hepatitis C Virus (HCV) NS4B Inhibitor

In the development of inhibitors for the Hepatitis C virus NS4B protein, a significant breakthrough was achieved by replacing a terminal cyclohexyl substituent with a bicyclo[3.1.0]hexane ring. This modification resulted in an analog with a remarkable improvement in potency, exhibiting an IC50 of less than 1 nM in replicon assays.[3] This enhancement in antiviral activity is a direct consequence of the bicyclo[3.1.0]hexane's pre-organized conformation, which likely presents the optimal geometry for interaction with the NS4B binding pocket.

Case Study 2: Diglyceride Acyltransferase 1 (DGAT1) Inhibitor

Merck researchers, in their pursuit of DGAT1 inhibitors for the treatment of obesity, encountered an issue with a lead compound containing a cyclohexane carboxylic acid moiety. This compound was prone to in vivo isomerization at the alpha-position of the carboxylic acid. By replacing the cyclohexane with a bicyclo[3.1.0]hexane ring, they developed an analog that not only maintained the potent in vitro and in vivo inhibition of the DGAT1 enzyme but also completely circumvented the isomerization problem.[3] This highlights a dual benefit of the bicyclic scaffold: enhancing metabolic stability while preserving, and in many cases improving, target affinity.

Quantitative Binding Data Summary

The following table summarizes key binding affinity data for ligands incorporating the bicyclo[3.1.0]hexane scaffold, illustrating their potency across different biological targets.

Compound ClassTargetScaffoldBinding Affinity MetricValueReference
Adenosine Receptor Ligand (Compound 30)Adenosine A3 ReceptorBicyclo[3.1.0]hexaneKi0.38 µM[4]
mGlu2/3 Receptor Antagonist (Compound 18)Metabotropic Glutamate 2/3 ReceptorsBicyclo[3.1.0]hexaneIC50 (hmGlu2)46 nM[5]
Histamine Receptor Ligand (Compound 7)Histamine H3 ReceptorBicyclo[3.1.0]hexaneKi5.6 nM[6]
HCV NS4B InhibitorHCV NS4B ProteinBicyclo[3.1.0]hexaneIC50< 1 nM[3]

Structural Basis of Enhanced Affinity: A Look at the Binding Pocket

The three-dimensional arrangement of atoms in a ligand and its complementary receptor is the ultimate determinant of binding affinity. The rigid, boat-like conformation of the bicyclo[3.1.0]hexane scaffold can lead to more favorable and specific interactions within the binding site compared to the more conformationally ambiguous cyclohexane ring.

A prime example is the crystal structure of the metabotropic glutamate receptor 2 (mGlu2) in complex with an antagonist containing a bicyclo[3.1.0]hexane-2,6-dicarboxylic acid scaffold (PDB ID: 5KZQ). Analysis of this structure reveals that the bicyclic core positions the dicarboxylic acid moieties in a precise orientation to engage with key amino acid residues in the receptor's binding site. This pre-organization minimizes the entropic penalty of binding and maximizes the enthalpic gain from the specific polar interactions, leading to high affinity.

The following diagram illustrates the logical flow from conformational properties to binding affinity:

G cluster_cyclohexane Cyclohexane Analogs cluster_bicyclo Bicyclo[3.1.0]hexane Analogs Cyc_Flex High Conformational Flexibility (Chair-Flip) Cyc_Entropy Higher Entropic Penalty upon Binding Cyc_Flex->Cyc_Entropy Cyc_Affinity Potentially Lower Binding Affinity Cyc_Entropy->Cyc_Affinity Bic_Rigid Conformationally Rigid (Boat-like) Bic_Entropy Lower Entropic Penalty upon Binding Bic_Rigid->Bic_Entropy Bic_Affinity Potentially Higher Binding Affinity Bic_Entropy->Bic_Affinity

Conformational properties influencing binding affinity.

Experimental Determination of Binding Affinity: A Validated Protocol

The quantitative data supporting the superior binding of bicyclo[3.1.0]hexane analogs are typically generated through rigorous in vitro binding assays. The radioligand displacement assay is a gold-standard method for determining the inhibition constant (Ki) of a test compound.

Step-by-Step Radioligand Displacement Assay Protocol
  • Membrane Preparation:

    • Culture cells expressing the target receptor of interest (e.g., CHO cells stably expressing the Adenosine A3 receptor).

    • Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the cell membranes.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet multiple times with a fresh buffer to remove cytosolic components.

    • Resuspend the final membrane pellet in an appropriate assay buffer and determine the total protein concentration using a method such as the bicinchoninic acid (BCA) assay.

  • Assay Setup:

    • In a 96-well or 384-well filter plate, add a constant concentration of a high-affinity radioligand (e.g., [³H]8-cyclopentyl-1,3-dipropylxanthine for the A1 adenosine receptor) to each well.

    • Add increasing concentrations of the unlabeled test compound (e.g., a 3-methylbicyclo[3.1.0]hexane analog or a cyclohexane analog).

    • To determine non-specific binding, include wells with the radioligand and a high concentration of a known, potent, unlabeled ligand.

    • To determine total binding, include wells with only the radioligand and the membrane preparation.

  • Incubation and Filtration:

    • Add the prepared cell membranes to each well to initiate the binding reaction.

    • Incubate the plate at a specific temperature (e.g., 25°C) for a set period (e.g., 1 hour) to allow the binding to reach equilibrium.

    • After incubation, rapidly filter the contents of the wells through the filter membrane using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters with a cold wash buffer to remove any remaining unbound radioligand.

  • Data Acquisition and Analysis:

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

    • Subtract the non-specific binding from all other measurements to obtain the specific binding.

    • Plot the specific binding as a function of the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The following diagram outlines this experimental workflow:

G Membrane_Prep Membrane Preparation Assay_Setup Assay Setup (Radioligand + Compound) Membrane_Prep->Assay_Setup Incubation Incubation Assay_Setup->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis

Sources

In vitro potency of 3-methylbicyclo[3.1.0]hexane-3-carboxylic acid at mGluR2 vs mGluR3

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: In Vitro Potency of 3-Methylbicyclo[3.1.0]hexane Ligands at mGluR2 vs. mGluR3

Executive Summary & Compound Identification

This guide analyzes the in vitro pharmacological profile of 3-methyl-substituted bicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives, specifically focusing on the critical analog LY541850 (2-amino-3-methylbicyclo[3.1.0]hexane-2,6-dicarboxylic acid).[1]

While the parent scaffold, LY354740 (Eglumegad), is a potent, non-selective agonist at both Group II metabotropic glutamate receptors (mGluR2 and mGluR3), the introduction of a methyl group at the C3 position creates a "molecular switch."[1] This structural modification drastically alters the pharmacological profile, retaining agonist activity at mGluR2 while converting the ligand into an antagonist at mGluR3.[1] This unique duality makes the 3-methyl analog a vital tool for dissecting the distinct physiological roles of Group II subtypes.[1]

Key Pharmacological Distinction:

  • LY354740 (Parent): Potent Agonist at mGluR2 & mGluR3.[1][2][3]

  • LY541850 (3-Methyl Analog): Agonist at mGluR2 / Antagonist at mGluR3.[1]

Mechanism of Action & Signaling Pathway

Group II mGluRs (mGluR2/3) are G


-coupled GPCRs.[1][4] Their primary transduction mechanism involves the inhibition of adenylyl cyclase (AC), leading to a reduction in intracellular cAMP levels.[1]
  • At mGluR2: The 3-methyl analog stabilizes the active receptor conformation, driving G-protein activation.[1]

  • At mGluR3: The 3-methyl group likely imposes steric hindrance within the orthosteric binding pocket (specifically interacting with non-conserved residues), preventing the closure of the Venus Flytrap Domain (VFT) required for activation, thereby blocking glutamate signaling.[1]

Figure 1: Differential Signaling Pathway (Agonist vs. Antagonist Mode)[1]

G cluster_0 mGluR2 (Agonist Mode) cluster_1 mGluR3 (Antagonist Mode) L1 3-Methyl Ligand (LY541850) R2 mGluR2 (Active Conf.) L1->R2 Binds G2 Gi/o Protein (Activated) R2->G2 Activates AC2 Adenylyl Cyclase (Inhibited) G2->AC2 Inhibits cAMP2 cAMP (Decreased) AC2->cAMP2 Reduces L2 3-Methyl Ligand (LY541850) R3 mGluR3 (Inactive Conf.) L2->R3 Blocks VFT Closure Glu Endogenous Glutamate Glu->R3 Compelled Exclusion G3 Gi/o Protein (Inactive) R3->G3 No Coupling

Caption: Figure 1. Dual mechanism of action. The 3-methyl substitution permits mGluR2 activation (top) but sterically blocks mGluR3 activation (bottom), acting as an orthosteric antagonist.[1]

Comparative In Vitro Potency Data

The following data summarizes the potency shifts caused by the C3-methyl substitution. Data is aggregated from [³⁵S]GTPγS binding assays (measure of G-protein activation) and cAMP inhibition assays.[1]

Table 1: Potency Profile of Bicyclo[3.1.0]hexane Analogs
CompoundStructure NotemGluR2 ActivitymGluR2 PotencymGluR3 ActivitymGluR3 PotencySelectivity Note
LY354740 Parent (Unsubstituted)Agonist EC₅₀: ~5–10 nMAgonist EC₅₀: ~10–20 nMNon-selective Group II Agonist
LY541850 3-Methyl AnalogAgonist EC₅₀: 160 nM Antagonist IC₅₀: ~1,000 nM mGluR2 Selective Agonist
MGS0008 3-Fluoro AnalogAgonistEC₅₀: ~30 nMAgonistEC₅₀: ~50 nMRetains dual agonism

Technical Insight: The 15-fold drop in mGluR2 agonist potency (5 nM → 160 nM) indicates that the methyl group is tolerated but not optimal for mGluR2.[1] However, the complete inversion of function at mGluR3 (Agonist → Antagonist) is the critical value proposition of this molecule.[1]

Experimental Protocols

To replicate these potency values, two complementary assays are required: one to measure direct G-protein coupling (GTPγS) and one to measure downstream functional output (cAMP).[1]

Protocol A: [³⁵S]GTPγS Binding Assay (Membrane Prep)

Validates direct receptor-G protein coupling.[1]

  • Membrane Preparation:

    • Transfect CHO or HEK293 cells with human mGluR2 or mGluR3 cDNA.[1]

    • Harvest cells in ice-cold Tris-EDTA buffer.[1] Homogenize and centrifuge at 40,000 x g for 20 min.

    • Resuspend pellets in assay buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).

  • Incubation:

    • In 96-well plates, mix:

      • 20 µg membrane protein.[1]

      • 10 µM GDP (to reduce basal noise).

      • 0.1 nM [³⁵S]GTPγS (approx. 1250 Ci/mmol).[1]

      • Test Compound: Serially diluted 3-methyl analog (1 nM – 100 µM).

    • For Antagonist Mode (mGluR3): Add EC₈₀ concentration of Glutamate (approx. 10 µM) to the well.[1]

  • Reaction: Incubate for 60 minutes at 30°C.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.[1]

  • Quantification: Liquid scintillation counting.

    • Data Analysis: Fit curves to a 4-parameter logistic equation. Calculate % stimulation over basal (Agonist) or % inhibition of Glutamate response (Antagonist).[1]

Protocol B: cAMP Inhibition Assay (Whole Cell)

Validates downstream functional signaling.[1]

  • Cell Seeding: Seed mGluR-expressing cells (2,000 cells/well) in 384-well plates.

  • Stimulation:

    • Add Forskolin (10 µM) to all wells to stimulate adenylyl cyclase and elevate basal cAMP.[1]

    • Add IBMX (500 µM) to prevent cAMP degradation.[1]

  • Treatment:

    • mGluR2 Agonism: Add test compound. Expect reduction in Forskolin-induced cAMP.

    • mGluR3 Antagonism: Add Glutamate (EC₈₀) + Test Compound.[1] Expect restoration of Forskolin-induced cAMP levels (blockade of Glutamate effect).[1]

  • Detection: Use HTRF (Homogeneous Time-Resolved Fluorescence) or LANCE Ultra cAMP kit.[1]

    • Add cAMP-d2 and Anti-cAMP-Cryptate conjugates.[1]

    • Incubate 1 hour at RT.

  • Readout: Measure FRET signal (665 nm / 620 nm ratio).

Figure 2: Experimental Workflow (GTPγS)

Workflow cluster_treat Treatment Conditions Start CHO-mGluR2/3 Membranes Mix Assay Mix: + GDP (10µM) + [35S]GTPγS Start->Mix Cond1 Agonist Mode: + Test Cmpd Only Mix->Cond1 Cond2 Antagonist Mode: + Glu (10µM) + Test Cmpd Mix->Cond2 Incubate Incubate 60 min @ 30°C Cond1->Incubate Cond2->Incubate Filter GF/B Filtration & Wash Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis: EC50 / IC50 Count->Analyze

Caption: Figure 2. Standardized [³⁵S]GTPγS workflow for assessing Gi-coupled receptor potency.

Discussion: The Structural Basis of Selectivity

The differentiation between mGluR2 and mGluR3 by the 3-methyl analog highlights subtle but critical differences in the glutamate-binding pocket.[1]

  • The "Toggle" Residues: While the orthosteric sites of mGluR2 and mGluR3 are highly conserved (100% identity in the residues directly coordinating glutamate), the "second shell" residues differ.[1]

  • Steric Clash: Structural modeling suggests that the methyl group at the C3 position of the bicyclo[3.1.0]hexane ring clashes with residues in the mGluR3 binding pocket (likely involving Ser165 or Tyr236 interactions unique to the closed conformation of mGluR3), preventing the full closure of the VFT required for activation.[1]

  • Implication: This compound (LY541850) serves as a proof-of-concept that orthosteric ligands can achieve subtype selectivity between mGluR2 and mGluR3, a feat previously thought to require allosteric modulators.[1]

References

  • Dominguez, C., et al. (2005).[1][2] Methyl Substitution of 2-Aminobicyclo[3.1.0]hexane 2,6-Dicarboxylate (LY354740) Determines Functional Activity at Metabotropic Glutamate Receptors: Identification of a Subtype Selective mGlu2 Receptor Agonist.[1][2] Journal of Medicinal Chemistry.[1][2][5]

  • Schoepp, D. D., et al. (1999).[1][3] Pharmacological agents acting at subtypes of metabotropic glutamate receptors.[1][2][3][4][5][6][7] Neuropharmacology.[1][3][5][6][7]

  • Monn, J. A., et al. (1997).[1] Synthesis, pharmacological characterization, and molecular modeling of heterobicyclic amino acids related to (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740).[1] Journal of Medicinal Chemistry.[1][2][5]

  • Wermuth, C. G. (2003).[1] The Practice of Medicinal Chemistry.[1][2] Academic Press.[1] (Context on Bicyclo[3.1.0]hexane scaffold rigidity).

Sources

A Comparative Guide to the Stability of Bicyclo[3.1.0]hexane and Bicyclo[2.2.1]heptane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the rational design of drug candidates hinges on a deep understanding of the conformational and energetic properties of molecular scaffolds. Among the vast arsenal of building blocks, saturated bicyclic hydrocarbons play a pivotal role in imparting three-dimensionality and conformational rigidity, crucial attributes for enhancing binding affinity, selectivity, and metabolic stability. This guide provides an in-depth comparative analysis of two prominent bicyclic scaffolds: bicyclo[3.1.0]hexane and bicyclo[2.2.1]heptane (commonly known as norbornane). By examining their thermodynamic and kinetic stabilities, supported by experimental and computational data, we aim to equip researchers with the insights necessary to make informed decisions in scaffold selection for drug discovery and development.

Structural and Conformational Distinctions

At first glance, both bicyclo[3.1.0]hexane and bicyclo[2.2.1]heptane are compact, rigid structures. However, their fundamental architectures give rise to distinct conformational preferences and inherent strain.

Bicyclo[3.1.0]hexane features a cyclopentane ring fused with a cyclopropane ring. This fusion forces the five-membered ring into a perpetual boat-like conformation[1][2]. This is a significant deviation from the more stable envelope or twist conformations of a simple cyclopentane ring. The rigidity of the cyclopropane ring locks the larger ring into this higher-energy boat form, which can have profound implications for the spatial arrangement of substituents.

Bicyclo[2.2.1]heptane (Norbornane) consists of a cyclohexane ring bridged by a methylene group between the 1- and 4-positions, effectively creating two fused five-membered rings. This structure is exceptionally rigid with virtually no conformational flexibility[3]. The six-membered ring is constrained to a boat conformation. The primary conformational isomerism in substituted norbornanes arises from the endo and exo positioning of substituents relative to the one-carbon bridge.

G cluster_0 Bicyclo[3.1.0]hexane Reactivity cluster_1 Bicyclo[2.2.1]heptane Reactivity a High Strain b Strain Release as Driving Force a->b c Facile Rearrangements b->c d Rigid Framework e Bridgehead Carbocation Destabilized (Bredt's Rule) d->e f Kinetic Inertness at Bridgehead e->f

Figure 2: Factors influencing the kinetic stability of the scaffolds.

Synthetic Accessibility: A Practical Consideration

The ease of synthesis and derivatization of a scaffold is a critical factor in its utility in drug discovery.

Bicyclo[3.1.0]hexane can be synthesized through various methods, including intramolecular cyclopropanation, annulation reactions of cyclopropenes, and ring-contraction reactions.[4] These methods offer access to a range of substituted derivatives.

Bicyclo[2.2.1]heptane and its derivatives are most commonly synthesized via the Diels-Alder reaction between a cyclopentadiene and a suitable dienophile. This powerful cycloaddition reaction provides a straightforward and often stereocontrolled route to the norbornane skeleton.[5]

Experimental Protocol: Representative Synthesis of a Bicyclo[2.2.1]heptane Derivative via Diels-Alder Reaction

This protocol outlines a general procedure for the synthesis of a substituted norbornene, a common precursor for various bicyclo[2.2.1]heptane derivatives.

Materials:

  • Dicyclopentadiene

  • Maleic anhydride

  • Ethyl acetate

  • Hexanes

  • Cracking apparatus for cyclopentadiene (or a flask with a fractionating column)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Cracking of Dicyclopentadiene: In a fume hood, place dicyclopentadiene in a flask equipped with a fractionating column. Heat the flask to ~170 °C. The retro-Diels-Alder reaction will "crack" the dimer into cyclopentadiene monomer.

  • Collection of Cyclopentadiene: The lower-boiling cyclopentadiene (b.p. ~41 °C) will distill over. Collect the freshly distilled cyclopentadiene in a receiver flask cooled in an ice bath. Caution: Cyclopentadiene readily dimerizes back to dicyclopentadiene at room temperature, so it should be used promptly.

  • Diels-Alder Reaction: In a separate round-bottom flask, dissolve maleic anhydride in ethyl acetate with gentle warming.

  • Addition of Cyclopentadiene: Cool the maleic anhydride solution in an ice bath and slowly add the freshly prepared cyclopentadiene with stirring.

  • Reaction Completion: Allow the reaction mixture to stir in the ice bath for 30 minutes and then at room temperature for an additional hour. The product, cis-norbornene-5,6-endo-dicarboxylic anhydride, will precipitate out of the solution.

  • Isolation of Product: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with cold hexanes to remove any unreacted starting materials.

  • Drying and Characterization: Allow the product to air dry. The purity and identity of the product can be confirmed by melting point determination and spectroscopic methods (e.g., NMR, IR).

Applications in Drug Discovery: Case Studies

Both scaffolds have found utility in medicinal chemistry, primarily as bioisosteres of more flexible rings like cyclohexane or as rigid frameworks to orient pharmacophoric groups.

Bicyclo[3.1.0]hexane is often employed as a conformationally constrained bioisostere of cyclohexane.[2] Its locked boat-like conformation can lead to tighter binding to target proteins, improved selectivity, and enhanced metabolic stability.[2][6] A notable example is its use in the development of ligands for adenosine receptors, where the bicyclo[3.1.0]hexane core serves as a rigid sugar mimic.[7]

Bicyclo[2.2.1]heptane provides a rigid scaffold that has been incorporated into a variety of therapeutic agents. Its well-defined three-dimensional structure is advantageous for optimizing interactions with biological targets. For instance, derivatives of bicyclo[2.2.1]heptane have been developed as potent and selective prostaglandin D2 receptor antagonists.[8]

Conclusion

The choice between bicyclo[3.1.0]hexane and bicyclo[2.2.1]heptane scaffolds in drug design is a nuanced decision that depends on the specific therapeutic target and desired properties of the final molecule.

  • Bicyclo[3.1.0]hexane offers a unique, strained, and conformationally locked boat-like structure. Its higher thermodynamic instability can be a liability or an asset, potentially driving desired reactivity or leading to unwanted rearrangements. It serves as an excellent rigidified isostere for cyclohexane in a boat conformation.

  • Bicyclo[2.2.1]heptane provides an exceptionally rigid and kinetically stable framework, particularly at the bridgehead positions. Its synthetic accessibility via the Diels-Alder reaction is a significant advantage. It is an ideal scaffold for precisely positioning substituents in three-dimensional space.

Ultimately, a thorough understanding of the distinct stabilities and reactivities of these two important bicyclic systems will empower medicinal chemists to harness their unique properties in the design of novel and effective therapeutics.

References

  • Chang, S., McNally, D., Shary-Tehrany, S., Hickey, M. J., & Boyd, R. H. (1970). The Heats of Combustion and Strain Energies of Bicyclo [n. m. 0] alkanes. Journal of the American Chemical Society, 92(10), 3109–3118. [Link]

  • Christl, M., & Schärf, H. D. (1992). Solvolysis of tricyclo[3.1.0.02,6]hex-3-yl and bicyclo[2.1.1]hex-2-yl sulfonates. Chemische Berichte, 125(8), 1839-1847. [Link]

  • Kozina, M. P., Bychikhina, L. V., Gal'chenko, G. L., Ordubadi, M., Belikova, N. A., & Plate, A. F. (1975). Enthalpies of combustion of 7,7-dimethyl-and 2-ethyl-bicycloh[4][4][9]eptanes. Russian Journal of Physical Chemistry A, 49(1), 141-142.

  • Liebman, J. F., & Greenberg, A. (1976). A survey of strained organic molecules. Chemical Reviews, 76(3), 311-365. [Link]

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  • Pople, J. A., & Mjöberg, P. J. (1976). A conformational study of bicyclo[3.1.0]hexane and of the 3-bicyclo[3.1.0]hexyl carbonium ion: an AB initio SCF investigation. Chemical Physics Letters, 42(2), 202-207. [Link]

  • Schleyer, P. von R., Williams, J. E., & Blanchard, K. R. (1970). The evaluation of strain in hydrocarbons. The strain in adamantane and its origin. Journal of the American Chemical Society, 92(8), 2377–2386. [Link]

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  • van der Mey, M., et al. (2022). Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. Molecules, 27(7), 2283. [Link]

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  • Chang, S. J., McNally, D., Shary-Tehrany, S., Hickey, M. J., & Boyd, R. H. (1970). Heats of combustion and strain energies of bicyclo[n.m.O]alkanes. Journal of the American Chemical Society, 92(10), 3109-3118.
  • Wiberg, K. B. (1984). The concept of strain in organic chemistry. Accounts of Chemical Research, 17(11), 379-386.
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  • Wiberg, K. B. (1978). 3. Energies of Cyclopropanes and Cyclobutanes. In The Chemistry of the Cyclopropyl Group (pp. 69-90).
  • Cheméo. (n.d.). Chemical Properties of Bicyclo[3.1.0]hexane (CAS 285-58-5). [Link]

  • Christl, M., & Schärf, H. D. (1992). Solvolysis of tricyclo[3.1.0.02,6]hex-3-yl and bicyclo[2.1.1]hex-2-yl sulfonates. Chemische Berichte, 125(8), 1839-1847.
  • Wiberg, K. B., & Ashe, A. J. (1969). The solvolysis of bicyclo[3.1.0]hexyl tosylates. Journal of the American Chemical Society, 91(21), 5921-5922.
  • Gasteiger, J., & Suryanarayana, I. (2011). Exploiting the ring strain in bicyclo[2.2.1]heptane systems for the stereoselective preparation of highly functionalized cyclopentene, dihydrofuran, pyrroline, and pyrrolidine scaffolds. Organic letters, 13(23), 6244-6247. [Link]

  • Clark, R. D., & Archuleta, B. S. (1976). APPLICATIONS OF BICYCLIC AND CAGE COMPOUNDS Final Report. New Mexico Highlands University.
  • Wiberg, K. B., & Szeimies, G. (1970). The solvolysis of 6-bicyclo[3.1.1]heptyl tosylates. Tetrahedron Letters, 11(15), 1235-1238.
  • van der Mey, M., et al. (2022). Development of Bicyclo[3.1.
  • PubChem. (n.d.). 1-Bicyclo(2.2.1)hept-2-ylethanone. [Link]

  • ResearchGate. (n.d.). Synthesis of bicyclo[3.1.0]hexanes. [Link]

  • Master Organic Chemistry. (2014).
  • O'Yang, C., et al. (1997). Bicyclo[2.2.1]heptane and 6,6-dimethylbicyclo[3.1.1]heptane derivatives: orally active, potent, and selective prostaglandin D2 receptor antagonists. Journal of medicinal chemistry, 40(22), 3504-3507. [Link]

  • Li, Z., et al. (2025). Synthesis of Bicyclo[2.2.1]Heptanes via Pyridine-Boronyl Radical-Catalyzed [2π + 2σ] Cycloaddition. The Journal of Organic Chemistry.
  • Wang, Y., et al. (2016). Selective synthesis of multifunctionalized cyclopent-3-ene-1-carboxamides and 2-oxabicyclo[2.2.1]heptane derivatives. New Journal of Chemistry, 40(5), 4553-4559.

Sources

A Comparative Guide to the LC-MS Fragmentation Patterns of 3-Methylbicyclo[3.1.0]hexane-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the analysis of novel chemical entities, understanding the fragmentation behavior of molecules under mass spectrometric conditions is paramount for structural elucidation and bioanalytical method development. This guide provides an in-depth comparison of the expected Liquid Chromatography-Mass Spectrometry (LC-MS) fragmentation patterns of 3-methylbicyclo[3.1.0]hexane-3-carboxylic acid and its common derivatives, namely its methyl ester and primary amide.

The unique strained bicyclic core of this molecule, combined with the tertiary carboxylic acid functionality, presents interesting challenges and opportunities for analytical characterization. This guide will delve into the rationale behind derivatization strategies for this class of compounds and predict the dominant fragmentation pathways based on established principles of mass spectrometry and data from structurally related molecules.

Introduction: The Analytical Challenge of Bicyclic Carboxylic Acids

3-Methylbicyclo[3.1.0]hexane-3-carboxylic acid is a saturated bicyclic carboxylic acid. Such molecules can be challenging to analyze by reversed-phase LC-MS for two primary reasons:

  • Poor Retention: The polarity of the carboxylic acid group often leads to poor retention on conventional C18 columns, especially with mobile phases containing a high aqueous fraction.

  • Suboptimal Ionization: While carboxylic acids can be ionized in negative mode electrospray ionization (ESI), the sensitivity can be limited, and positive mode ionization is often preferred for its robustness.

To overcome these challenges, derivatization of the carboxylic acid group is a common and effective strategy.[1][2] By converting the carboxylic acid to an ester or an amide, the polarity of the molecule is reduced, leading to improved chromatographic retention. Furthermore, these derivatives can be more amenable to positive mode ESI, often yielding stronger signals. This guide will therefore focus on the comparative fragmentation of the parent acid and two of its most common derivatives: the methyl ester and the primary amide.

Predicted Fragmentation Pathways

While specific experimental fragmentation data for 3-methylbicyclo[3.1.0]hexane-3-carboxylic acid and its derivatives are not widely available in the literature, we can predict the major fragmentation pathways based on the known behavior of similar structures, including cycloalkanes and other carboxylic acid derivatives.[3][4]

The bicyclo[3.1.0]hexane core is a strained ring system, and its fragmentation is likely to be influenced by the drive to relieve this strain. The presence of a tertiary carbon at the 3-position, bearing both a methyl group and the carboxylic acid (or its derivative), will also be a key factor in directing fragmentation.

3-Methylbicyclo[3.1.0]hexane-3-carboxylic Acid (Underivatized)

Analyzed in negative ion mode, the parent acid will primarily exist as the deprotonated molecule [M-H]⁻. Key fragmentation pathways are expected to include:

  • Loss of CO₂: Decarboxylation is a common fragmentation pathway for carboxylic acids and is expected to be a prominent fragmentation route.[3]

  • Ring Opening and Cleavage: The strained bicyclic system is susceptible to ring-opening followed by cleavage, potentially leading to the loss of small neutral molecules like ethene or propene.

Methyl 3-Methylbicyclo[3.1.0]hexane-3-carboxylate (Methyl Ester Derivative)

The methyl ester derivative is expected to be analyzed in positive ion mode as the protonated molecule [M+H]⁺. Its fragmentation will be influenced by the ester functionality:

  • Loss of Methanol: A characteristic fragmentation of methyl esters is the neutral loss of methanol (CH₃OH).

  • Loss of the Methoxycarbonyl Group: Cleavage of the bond between the bicyclic core and the ester group, leading to the loss of the methoxycarbonyl radical (•COOCH₃) or methoxycarbonyl cation ([COOCH₃]⁺).

  • Ring Fragmentation: Similar to the parent acid, fragmentation of the bicyclic core is anticipated.

3-Methylbicyclo[3.1.0]hexane-3-carboxamide (Primary Amide Derivative)

The primary amide derivative, also analyzed in positive ion mode as [M+H]⁺, will exhibit fragmentation patterns characteristic of amides:

  • Loss of Ammonia: Neutral loss of ammonia (NH₃) is a common fragmentation pathway for primary amides.

  • Formation of an Acylium Ion: Cleavage of the C-N bond can lead to the formation of a stable acylium ion.

  • Ring Fragmentation: Fragmentation of the bicyclic core will also contribute to the overall mass spectrum.

Comparative Data Summary

The following table summarizes the predicted key ions and fragmentation patterns for 3-methylbicyclo[3.1.0]hexane-3-carboxylic acid and its derivatives.

CompoundIonization ModePrecursor IonPredicted Key Fragment Ions (m/z)Predicted Neutral Losses
3-Methylbicyclo[3.1.0]hexane-3-carboxylic Acid Negative ESI[M-H]⁻[M-H-CO₂]⁻CO₂
Methyl 3-Methylbicyclo[3.1.0]hexane-3-carboxylate Positive ESI[M+H]⁺[M+H-CH₃OH]⁺, [M+H-COOCH₃]⁺CH₃OH, •COOCH₃
3-Methylbicyclo[3.1.0]hexane-3-carboxamide Positive ESI[M+H]⁺[M+H-NH₃]⁺, [M+H-CONH₂]⁺NH₃, •CONH₂

Experimental Protocols

To experimentally verify these predicted fragmentation patterns, the following protocols are recommended.

Protocol 1: Derivatization of 3-Methylbicyclo[3.1.0]hexane-3-carboxylic Acid

This protocol describes the synthesis of the methyl ester and primary amide derivatives for LC-MS analysis.

A. Methyl Ester Synthesis (via Fischer Esterification)

  • Dissolve 10 mg of 3-methylbicyclo[3.1.0]hexane-3-carboxylic acid in 2 mL of methanol.

  • Add 2-3 drops of concentrated sulfuric acid as a catalyst.

  • Reflux the mixture for 2-4 hours.

  • Allow the reaction to cool to room temperature.

  • Neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the methyl ester with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude methyl ester.

B. Primary Amide Synthesis (via Acyl Chloride)

  • To a solution of 10 mg of 3-methylbicyclo[3.1.0]hexane-3-carboxylic acid in 1 mL of an inert solvent (e.g., dichloromethane), add 1.2 equivalents of oxalyl chloride dropwise at 0 °C.

  • Add a catalytic amount of dimethylformamide (DMF).

  • Stir the reaction at room temperature for 1-2 hours until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acyl chloride.

  • Dissolve the crude acyl chloride in 1 mL of dichloromethane and add it dropwise to a cooled (0 °C) solution of excess aqueous ammonia.

  • Stir the reaction for 1 hour.

  • Extract the primary amide with dichloromethane.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to yield the crude primary amide.

Protocol 2: LC-MS/MS Analysis

This protocol outlines the conditions for the analysis of the parent acid and its derivatives.

Liquid Chromatography:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from 5% to 95% B over 10-15 minutes should provide adequate separation.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40 °C.

Mass Spectrometry:

  • Ion Source: Electrospray Ionization (ESI).

  • Polarity: Negative for the parent acid, Positive for the ester and amide derivatives.

  • Scan Mode: Full scan and product ion scan (tandem MS).

  • Collision Gas: Argon.

  • Collision Energy: A range of collision energies (e.g., 10-40 eV) should be investigated to obtain optimal fragmentation.

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow from derivatization to LC-MS/MS analysis.

experimental_workflow cluster_synthesis Derivatization cluster_analysis LC-MS/MS Analysis parent_acid 3-Methylbicyclo[3.1.0]hexane- 3-carboxylic Acid methyl_ester Methyl Ester Derivative parent_acid->methyl_ester Esterification primary_amide Primary Amide Derivative parent_acid->primary_amide Amidation lc_separation Reversed-Phase LC Separation parent_acid->lc_separation methyl_ester->lc_separation primary_amide->lc_separation ms_detection Mass Spectrometry (ESI-MS/MS) lc_separation->ms_detection data_analysis Fragmentation Pattern Analysis ms_detection->data_analysis caption Experimental Workflow

Caption: From Derivatization to Analysis.

Logical Relationships in Fragmentation

The choice of derivative directly influences the primary fragmentation pathways observed in the mass spectrometer.

fragmentation_logic cluster_acid Carboxylic Acid (-COOH) cluster_ester Methyl Ester (-COOCH₃) cluster_amide Primary Amide (-CONH₂) parent Parent Molecule (Acid, Ester, or Amide) loss_co2 Loss of CO₂ parent->loss_co2 if Acid loss_methanol Loss of CH₃OH parent->loss_methanol if Ester loss_methoxycarbonyl Loss of •COOCH₃ parent->loss_methoxycarbonyl if Ester loss_ammonia Loss of NH₃ parent->loss_ammonia if Amide acylium_formation Acylium Ion Formation parent->acylium_formation if Amide ring_fragmentation Bicyclic Ring Fragmentation parent->ring_fragmentation common pathway caption Derivative-Directed Fragmentation

Caption: Fragmentation Logic Flowchart.

Conclusion

This guide provides a framework for understanding and predicting the LC-MS fragmentation patterns of 3-methylbicyclo[3.1.0]hexane-3-carboxylic acid and its methyl ester and primary amide derivatives. By employing derivatization strategies, researchers can significantly improve the analytical performance for this class of molecules. The predicted fragmentation pathways, centered on characteristic neutral losses from the derivatized functional groups and fragmentation of the bicyclic core, provide a solid foundation for structural confirmation and the development of sensitive and specific bioanalytical methods. It is strongly recommended that these predicted patterns be confirmed with experimental data as outlined in the provided protocols.

References

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Methylbicyclo[3.1.0]hexane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work. The improper disposal of even small quantities of chemical reagents can pose significant risks to personnel and the environment, while also creating regulatory liabilities for the institution.[1] This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-Methylbicyclo[3.1.0]hexane-3-carboxylic acid, grounding every recommendation in established safety principles and regulatory standards.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a compound is the foundation of its safe handling and disposal. 3-Methylbicyclo[3.1.0]hexane-3-carboxylic acid is an irritant and must be handled accordingly. The primary hazards associated with this compound are documented and classified under the Globally Harmonized System (GHS).

Table 1: GHS Hazard Profile for 3-Methylbicyclo[3.1.0]hexane-3-carboxylic acid

Hazard Class Hazard Statement GHS Code Source
Skin Irritation Causes skin irritation H315 [2]
Eye Irritation Causes serious eye irritation H319 [2]
Respiratory Irritation May cause respiratory irritation H335 [2]

| Acute Toxicity (Oral) | Harmful if swallowed | H302 |[3] |

The carboxylic acid functional group itself warrants caution. Unsubstituted carboxylic acids can be powerful dehydrating agents and highly injurious to the skin upon contact.[4] Therefore, all disposal procedures must be designed to prevent contact and uncontrolled reactions.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling or preparing 3-Methylbicyclo[3.1.0]hexane-3-carboxylic acid for disposal, the appropriate PPE must be worn. This is a non-negotiable standard mandated by the Occupational Safety and Health Administration (OSHA).[5]

Table 2: Personal Protective Equipment (PPE) Requirements

Task Minimum Required PPE Rationale
Routine Handling & Waste Collection Nitrile gloves, safety glasses with side shields, and a standard lab coat. Protects against incidental skin and eye contact during routine lab operations.
Spill Cleanup & Bulk Disposal Chemical-resistant gloves (nitrile is acceptable, frequent changes are advised[6]), chemical safety goggles, and a lab coat. Provides enhanced protection during activities with a higher risk of splashing or direct contact.

| Aerosol Generation Risk | In addition to the above, use a respirator with an appropriate cartridge if there is a risk of generating dust or aerosols. | Mitigates the risk of respiratory tract irritation.[2] |

Always inspect gloves for tears or degradation before use and wash hands thoroughly after handling the chemical.

Waste Characterization and Segregation: Preventing Unwanted Reactions

Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to characterize their waste.[7][8] Given its known hazards, 3-Methylbicyclo[3.1.0]hexane-3-carboxylic acid must be managed as a hazardous waste.

Key Segregation Principles:

  • Do Not Neutralize in the Waste Container: While dilute, non-hazardous acids and bases (pH 7-9) may be eligible for drain disposal in some facilities, this is not the standard for concentrated or hazardous materials.[9] Do not attempt to neutralize this carboxylic acid by adding bases directly to the waste container. This can cause a violent exothermic reaction.

  • Isolate from Incompatible Materials: Store this acidic waste separately from bases, cyanides, sulfides, and strong oxidizing agents to prevent dangerous reactions.[10]

  • Solid vs. Liquid Waste Streams: If the acid is in a solvent, it should be collected as a liquid waste. If it is a solid, it should be collected as a solid waste. Do not mix solid and liquid waste streams in the same container unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.

Step-by-Step Disposal Procedures

The following protocols provide clear, actionable steps for managing waste from generation to collection.

Protocol 4.1: Disposal of Unused or Waste Product
  • Container Selection: Select a clean, leak-proof waste container that is chemically compatible with acids. High-density polyethylene (HDPE) or glass containers are appropriate. Never use metal containers for acidic waste.[8][10]

  • Labeling: The moment the first drop of waste enters the container, it must be labeled. The label must include the words "HAZARDOUS WASTE" and the full chemical name: "3-Methylbicyclo[3.1.0]hexane-3-carboxylic acid".[11][12] Do not use abbreviations or chemical formulas.[12]

  • Accumulation: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[10][11] This area must be at or near the point of waste generation and under the control of laboratory personnel.[1] The container must remain closed except when adding waste.[10]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[8]

  • Request Pickup: Once the container is full (do not overfill; leave at least one inch of headspace[10]), or if it has been accumulating for the maximum time allowed by your generator status (e.g., 90 days for Large Quantity Generators[11]), contact your institution's EHS department to arrange for pickup by a licensed waste disposal company.[3][13]

Protocol 4.2: Management of Small Spills
  • Alert Personnel: Immediately alert others in the area.

  • Isolate and Ventilate: Ensure the area is well-ventilated. If the spill is significant, evacuate the immediate area.

  • Containment: For liquid spills, create a dike around the spill using a non-combustible absorbent material like vermiculite, sand, or earth.[6]

  • Absorption: Gently cover and absorb the spilled material with the inert absorbent.

  • Collection: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the contaminated surface thoroughly. After the initial cleanup, flush the area with water.[6]

  • Disposal: Label the container with all spilled contents and dispose of it as hazardous waste according to Protocol 4.1.

Disposal Workflow and Decision-Making

The proper disposal of a chemical is a systematic process. The following workflow illustrates the decision points from the moment waste is generated to its final, compliant disposal.

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.